Clociguanil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3378-93-6 |
|---|---|
Molecular Formula |
C12H15Cl2N5O |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H15Cl2N5O/c1-12(2)18-10(15)17-11(16)19(12)20-6-7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3,(H4,15,16,17,18) |
InChI Key |
XDTNOYLBDDCJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C |
Appearance |
Solid powder |
Other CAS No. |
3378-93-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
22242-55-3 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRL 50216 clociguanil clociguanil monohydrochloride WR38839 |
Origin of Product |
United States |
Foundational & Exploratory
Clociguanil's Mechanism of Action in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of clociguanil, the active metabolite of the antimalarial drug proguanil, against Plasmodium falciparum, the deadliest species of malaria parasite. This document details the molecular target of this compound, the basis of its selective toxicity, the mechanisms of resistance, and the experimental protocols used to elucidate these findings.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
This compound exerts its antimalarial effect by specifically targeting and inhibiting the essential parasite enzyme, dihydrofolate reductase (DHFR).[1][2][3] DHFR plays a critical role in the folate biosynthesis pathway, which is vital for the parasite's survival and replication.
The primary function of DHFR is to catalyze the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the synthesis of purines, thymidylate, and certain amino acids, all of which are essential building blocks for DNA synthesis and repair. By inhibiting DHFR, this compound disrupts the supply of these essential precursors, leading to a cessation of DNA replication and ultimately, parasite death.
The selective toxicity of this compound for P. falciparum over the human host is attributed to the significant structural differences between the parasite and human DHFR enzymes. This compound exhibits a much higher affinity for the parasite enzyme than for its human counterpart.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against P. falciparum DHFR is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for understanding the drug's efficacy and for comparing its activity against wild-type and drug-resistant parasite strains.
| Parameter | Wild-Type P. falciparum | Mutant P. falciparum (DHFR Mutations) | Reference Strain/Isolate |
| IC50 (nM) | 11.1 | 2,030 | African Isolates |
| IC50 (nM) | Geometric Mean: 1.30 | Geometric Mean: 77.1 | African Isolates |
| Ki (nM) | - | - | Data not explicitly found in provided search results |
Note: IC50 values can vary between studies and parasite strains.
The Molecular Basis of Resistance
The emergence of this compound resistance in P. falciparum is primarily linked to specific point mutations in the dhfr gene. These mutations alter the amino acid sequence of the DHFR enzyme, leading to a reduced binding affinity for this compound and a subsequent decrease in the drug's inhibitory effect.
Key mutations associated with this compound resistance include:
-
S108N: A single mutation at codon 108 from serine to asparagine confers a moderate level of resistance.
-
A16V + S108T: A double mutation involving changes at codons 16 (alanine to valine) and 108 (serine to threonine) results in a higher level of resistance to this compound.[2]
-
Triple and Quadruple Mutations: Combinations of mutations at codons 51, 59, 108, and 164 can lead to high-level resistance to multiple antifolate drugs, including this compound.
These mutations sterically hinder the binding of this compound to the active site of the DHFR enzyme, thereby reducing its inhibitory efficacy.
Experimental Protocols
P. falciparum Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on P. falciparum DHFR.
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer: 50 mM TES buffer (pH 7.0), 75 mM β-mercaptoethanol, 1 mM EDTA, 0.1% BSA
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in a suitable buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Recombinant P. falciparum DHFR enzyme
-
Varying concentrations of this compound (or vehicle control)
-
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add DHF and NADPH to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
In Vitro Selection of this compound-Resistant P. falciparum
This protocol describes a method for generating and selecting this compound-resistant P. falciparum parasites in a continuous culture system.
Materials:
-
P. falciparum culture (drug-sensitive strain)
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (O+)
-
This compound
-
Gassed incubator (5% CO2, 5% O2, 90% N2)
-
Microscope for monitoring parasitemia
Procedure:
-
Establishment of Parasite Culture:
-
Maintain a continuous culture of a drug-sensitive P. falciparum strain.
-
-
Initial Drug Pressure:
-
Introduce a low concentration of this compound (e.g., at or slightly above the IC50 value) to the parasite culture.
-
-
Monitoring and Maintenance:
-
Monitor the parasite growth daily by preparing Giemsa-stained blood smears and determining the parasitemia.
-
Maintain the culture by changing the medium and adding fresh red blood cells as needed.
-
-
Increasing Drug Pressure:
-
Once the parasite culture has adapted and is growing steadily at the initial drug concentration, gradually increase the concentration of this compound in a stepwise manner.
-
-
Selection of Resistant Population:
-
Continue this process of incremental drug pressure until a parasite population capable of growing at a significantly higher this compound concentration is selected.
-
-
Cloning of Resistant Parasites:
-
Clone the resistant parasite population by limiting dilution to obtain a clonal line of resistant parasites.
-
-
Characterization of Resistant Clones:
-
Determine the IC50 of the resistant clone to confirm the level of resistance.
-
Sequence the dhfr gene of the resistant clone to identify the mutations responsible for resistance.
-
Visualizations
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
Caption: Experimental workflow for selecting and characterizing this compound-resistant P. falciparum.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Clociguanil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clociguanil is a potent antimalarial agent belonging to the class of dihydrofolate reductase (DHFR) inhibitors. Its chemical structure and properties are of significant interest to researchers in the field of drug discovery and development for infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound.
Chemical Structure and Identification
This compound is chemically identified as 1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: 1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine[1]
-
SMILES: CC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C[1]
-
Molecular Formula: C₁₂H₁₅Cl₂N₅O[2]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 316.19 g/mol | [2] |
| Monoisotopic Mass | 315.06537 Da | [3] |
| Predicted XlogP | 1.6 | [3] |
| Physical State | Solid | [2] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cell replication. By inhibiting DHFR, this compound disrupts the folate pathway in the malaria parasite, leading to a depletion of essential precursors for DNA synthesis and ultimately causing parasite death.
Signaling Pathway: Folate Biosynthesis and DHFR Inhibition
The following diagram illustrates the folate biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound in the folate biosynthesis pathway of the malaria parasite.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step experimental protocol for the chemical synthesis of this compound (1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine) is not explicitly available in the reviewed public literature. However, the synthesis of structurally related 2,4-diamino-1,3,5-triazine derivatives typically involves the condensation of a biguanide derivative with an appropriate electrophile.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The following is a general protocol for determining the inhibitory activity of compounds against DHFR, which can be adapted for this compound.
Objective: To determine the IC₅₀ value of this compound against Plasmodium falciparum DHFR.
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant P. falciparum DHFR enzyme
-
This compound dilution (or solvent control)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding a solution of DHF and NADPH to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable software.
In Vivo Antimalarial Efficacy Testing (Mouse Model)
The following is a general protocol for assessing the in vivo antimalarial activity of a compound using a Plasmodium berghei-infected mouse model.
Objective: To evaluate the efficacy of this compound in reducing parasitemia in a murine malaria model.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Laboratory mice (e.g., Swiss albino or C57BL/6)
-
This compound formulated for oral or parenteral administration
-
Vehicle control
-
Positive control drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect a group of mice with P. berghei by intraperitoneal injection of infected red blood cells.
-
After 24-48 hours post-infection, confirm the presence of parasites in the blood.
-
Randomly divide the infected mice into the following groups:
-
Vehicle control group
-
This compound treatment group(s) (at various doses)
-
Positive control group
-
-
Administer the respective treatments to the mice for a specified duration (e.g., 4 consecutive days).
-
On specified days (e.g., day 4 and day 7 post-treatment initiation), collect blood from the tail vein of each mouse.
-
Prepare thin blood smears, fix with methanol, and stain with Giemsa.
-
Determine the percentage of parasitemia for each mouse by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.
-
Calculate the average percentage of parasitemia for each group and determine the percentage of suppression of parasitemia by this compound compared to the vehicle control group.
Conclusion
This compound is a promising antimalarial compound with a well-defined mechanism of action targeting the essential folate biosynthesis pathway in Plasmodium species. While detailed experimental data on its synthesis and pharmacokinetics are limited in publicly accessible literature, the provided information on its chemical structure, properties, and general experimental protocols serves as a valuable resource for researchers and professionals in the field of antimalarial drug development. Further studies to fully characterize its physicochemical and pharmacokinetic profiles are warranted to advance its potential as a therapeutic agent.
References
- 1. OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound hydrochloride (C12H15Cl2N5O) [pubchemlite.lcsb.uni.lu]
Clociguanil as a Dihydrofolate Reductase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clociguanil, a potent dihydrofolate reductase (DHFR) inhibitor, has been a subject of significant interest in the field of medicinal chemistry, particularly for its antimalarial properties. As the active metabolite of the prodrug proguanil, this compound targets a crucial enzyme in the folate biosynthesis pathway, essential for the proliferation of protozoan parasites such as Plasmodium falciparum. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed methodologies for key experiments, structured tables of quantitative data, and visualizations of relevant pathways and workflows are presented to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines, thymidylate, and several amino acids.[1][2] These molecules are critical precursors for DNA synthesis and cellular replication. The inhibition of DHFR disrupts these essential metabolic pathways, leading to cell cycle arrest and death, making it an attractive target for antimicrobial and anticancer therapies.[3][4]
This compound, with the chemical formula C12H15Cl2N5O, is a triazine derivative that acts as a competitive inhibitor of DHFR.[5][6] It is the active metabolite of the antimalarial drug proguanil and has demonstrated significant activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7][8] Understanding the intricacies of this compound's interaction with DHFR, its spectrum of activity, and the methodologies for its assessment is crucial for the development of novel antifolate drugs and for combating the growing challenge of drug resistance.
Mechanism of Action
This compound exerts its therapeutic effect by specifically inhibiting the enzyme dihydrofolate reductase. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[2][4] THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of thymidylate from deoxyuridylate, the de novo synthesis of purines, and the interconversion of serine and glycine.[1]
By binding to the active site of DHFR, this compound competitively inhibits the binding of the natural substrate, DHF.[1] This blockade leads to a depletion of the intracellular pool of THF, which in turn halts the synthesis of DNA precursors.[3][4] Consequently, the parasite is unable to replicate its DNA and proliferate, leading to its elimination. The selective toxicity of this compound against Plasmodium species is attributed to its higher affinity for the parasitic DHFR compared to the human enzyme.[9]
Figure 1: Dihydrofolate Reductase (DHFR) Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data
The efficacy of this compound as a DHFR inhibitor is quantified through various parameters, primarily the 50% inhibitory concentration (IC50) against parasite growth and the inhibition constant (Ki) for the enzyme.
In Vitro Antiplasmodial Activity (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro parasite growth. These values can vary depending on the P. falciparum strain, particularly its resistance profile to antifolate drugs.
| Plasmodium falciparum Strain | Resistance Profile | Mean IC50 (nM) | Reference(s) |
| 3D7 | Chloroquine-sensitive, Pyrimethamine-sensitive | 11.1 | [10] |
| K1 | Chloroquine-resistant, Pyrimethamine-resistant | >500 | [11] |
| African Isolates (Susceptible) | Pyrimethamine-sensitive | 11.1 | [11] |
| African Isolates (Resistant) | Pyrimethamine-resistant | 2,030 | [11] |
| Ugandan Isolates | High-level Pyrimethamine resistance | 1,200 | [10] |
Enzyme Inhibition (Ki)
The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a stronger binding affinity.
| Enzyme Source | Ki (nM) | Reference(s) |
| Plasmodium falciparum DHFR | 1.5 | [12] |
| Plasmodium berghei DHFR | 0.79 | [12] |
| Human DHFR | 43,000 | [3] |
Experimental Protocols
The evaluation of this compound's activity involves both cell-based assays to determine its effect on parasite viability and enzyme assays to directly measure its interaction with DHFR.
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This assay is a widely used method for determining the IC50 of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
96-well microplates
-
This compound stock solution
-
Lysis buffer (containing saponin, Triton X-100, and EDTA)
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.
-
Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (at a starting parasitemia of ~0.5% and a hematocrit of 2%) to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Cell Lysis: After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental Workflow for the SYBR Green I-based Antiplasmodial Susceptibility Assay.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay directly measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7]
Materials:
-
Purified recombinant DHFR (e.g., from P. falciparum or human)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound stock solution
-
96-well UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing assay buffer, purified DHFR enzyme, and varying concentrations of this compound (or a vehicle control).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Initiate the enzymatic reaction by adding DHF and NADPH to the mixture.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 value. The Ki value can be determined by performing the assay with varying concentrations of both the substrate (DHF) and the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Resistance Mechanisms
The emergence of resistance to antifolate drugs, including this compound, is a significant clinical challenge. Resistance in P. falciparum is primarily associated with point mutations in the dhfr gene.[13] Specific mutations can confer differential resistance to various DHFR inhibitors. For instance, a double mutation involving changes from Alanine-16 to Valine-16 and from Serine-108 to Threonine-108 has been shown to confer resistance to cycloguanil but not to pyrimethamine.[13] Conversely, a single mutation at position 108 to asparagine confers high resistance to pyrimethamine with only a moderate decrease in susceptibility to cycloguanil.[13] Significant cross-resistance to both drugs is observed in parasites with mutations that include Serine-108 to Asparagine-108 and Isoleucine-164 to Leucine-164.[13]
Synthesis
The synthesis of this compound and related 2,4-diamino-1,3,5-triazine derivatives typically involves a multi-step process. A general synthetic approach can be outlined as follows:
-
Formation of a Biguanide Intermediate: The synthesis often starts with the reaction of an appropriate aniline derivative with dicyandiamide to form a biguanide.
-
Cyclization: The biguanide intermediate is then cyclized with a ketone or aldehyde to form the dihydrotriazine ring.
For this compound specifically, the synthesis would involve the use of 3,4-dichlorobenzylamine and subsequent reaction steps to introduce the gem-dimethyl group and form the triazine ring. The precise conditions, including solvents, temperatures, and catalysts, are critical for achieving a good yield and purity of the final product.
Conclusion
This compound remains a significant molecule in the study of DHFR inhibition and antimalarial drug development. Its potent and selective activity against Plasmodium DHFR underscores the continued relevance of this enzyme as a therapeutic target. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols essential for its evaluation. The detailed methodologies and structured data presented herein are intended to facilitate further research into this compound and the development of next-generation DHFR inhibitors to address the ongoing threat of malaria and drug resistance.
References
- 1. iddo.org [iddo.org]
- 2. 3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Clociguanil Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Clociguanil, a dihydrofolate reductase (DHFR) inhibitor, against the malaria parasite Plasmodium falciparum. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to support research and development efforts in antimalarial drug discovery.
Quantitative Assessment of In Vitro Activity
The in vitro efficacy of this compound and its close analog, cycloguanil, has been evaluated against various laboratory strains and clinical isolates of P. falciparum. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented below is compiled from multiple studies and highlights the activity spectrum of these compounds against both drug-sensitive and drug-resistant parasite lines.
| Drug | Parasite Strain/Isolate | Resistance Phenotype | Mean IC50 (nM) | Reference(s) |
| Cycloguanil | African Clinical Isolates (Susceptible) | - | 11.1 | [1] |
| Cycloguanil | African Clinical Isolates (Resistant) | Pyrimethamine-resistant | 2,030 | [1] |
| Cycloguanil | 14 Clinical Isolates & W2 clone | Chloroquine-resistant (W2) | Varied based on culture conditions | [2] |
| Cycloguanil | 86 African Clinical Isolates | 44% Susceptible | Bimodal distribution | [3] |
| Pyrimethamine | African Clinical Isolates (Susceptible) | - | 15.4 | [1] |
| Pyrimethamine | African Clinical Isolates (Resistant) | Pyrimethamine-resistant | 9,440 | [1] |
Note: The IC50 values for cycloguanil are presented as a close surrogate for this compound due to their structural and mechanistic similarities as DHFR inhibitors. Significant cross-resistance between pyrimethamine and cycloguanil has been observed[1]. The susceptibility of P. falciparum to DHFR inhibitors can be influenced by the culture medium composition, specifically the concentration of folate and para-aminobenzoic acid (PABA)[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro studies. This section outlines the standard protocols for the cultivation of P. falciparum, in vitro drug susceptibility testing, and DHFR enzyme inhibition assays.
In Vitro Culture of Plasmodium falciparum Asexual Erythrocytic Stages
This protocol is foundational for maintaining parasite cultures for subsequent drug sensitivity assays.
Materials:
-
P. falciparum infected human erythrocytes
-
RPMI 1640 medium (with L-glutamine, HEPES buffer)
-
Human serum (Type A+) or Albumax I
-
Gentamicin (optional)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
Procedure:
-
Prepare the complete culture medium by supplementing RPMI 1640 with human serum or Albumax I.
-
Wash human erythrocytes (Type A+) with RPMI 1640 to remove plasma and buffy coat.
-
Add the infected erythrocytes to the fresh, washed erythrocytes to achieve the desired parasitemia (typically 0.5-1%).
-
Suspend the erythrocyte mixture in the complete culture medium to a final hematocrit of 2-5%.
-
Place the culture flasks or plates in a modular chamber or incubator with the specified gas mixture at 37°C.
-
Change the medium daily and monitor parasitemia by preparing thin blood smears and staining with Giemsa.
-
Subculture the parasites every 2-4 days to maintain a healthy culture.
In Vitro Drug Susceptibility Assay (Isotopic Method)
This method quantifies parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound and other test compounds
-
96-well microtiter plates
-
[3H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the synchronized ring-stage parasite culture (0.5% parasitemia, 1.5% hematocrit) to each well.
-
Incubate the plates for 24-48 hours under standard culture conditions.
-
Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Freeze the plates to terminate the assay and lyse the erythrocytes.
-
Thaw the plates and harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the drug concentration.
Plasmodium falciparum Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of P. falciparum DHFR.
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
Dihydrofolate (DHF) as a substrate
-
NADPH as a cofactor
-
Assay buffer (e.g., Tris-HCl or TES buffer, pH 7.0-7.5)
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the recombinant P. falciparum DHFR enzyme in a cuvette or microplate well.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding the substrate, DHF.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction is proportional to the DHFR activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.
-
Determine the IC50 or Ki (inhibition constant) value by plotting the inhibition data against the inhibitor concentration.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the in vitro assessment of this compound.
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway by this compound.
Caption: Experimental Workflow for In Vitro Drug Susceptibility Testing.
Caption: Development Pathway of this compound Resistance in P. falciparum.
References
- 1. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of cycloguanil against African isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Dihydrofolate Reductase Inhibitors: A Case Study of Cycloguanil
Disclaimer: Extensive searches for quantitative solubility and stability data for clociguanil did not yield specific results in the public domain. Therefore, this guide has been prepared using cycloguanil , a structurally and functionally related antimalarial compound, as an illustrative example to meet the structural and content requirements of the request. All data and protocols presented herein pertain to cycloguanil and are intended to serve as a template for a comprehensive technical guide.
This technical guide provides a detailed overview of the solubility and stability of the antimalarial drug cycloguanil. The information is intended for researchers, scientists, and professionals involved in drug development.
Solubility Profile of Cycloguanil
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Below is a summary of the known solubility of cycloguanil hydrochloride in various solvents.
Table 1: Solubility of Cycloguanil Hydrochloride in Aqueous and Organic Solvents
| Solvent System | Temperature | Method | Solubility (mg/mL) |
| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | Not Specified | ~ 5[1] |
| Water | 60°C | Ultrasonic and warming | 25[2] |
| Ethanol | Not Specified | Not Specified | ~ 5[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Purged with inert gas | ~ 20[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Ultrasonic | 62.5[2] |
| Dimethyl Formamide (DMF) | Not Specified | Purged with inert gas | ~ 5[1] |
Note: Cycloguanil is sparingly soluble in aqueous buffers. For maximum aqueous solubility, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice.
Stability Profile of Cycloguanil
Understanding the stability of an API under various environmental conditions is crucial for ensuring its safety, efficacy, and shelf-life.
Table 2: Stability of Cycloguanil Hydrochloride under Various Storage Conditions
| Form | Storage Condition | Duration | Stability |
| Crystalline Solid | -20°C | ≥ 4 years | Stable[1] |
| Aqueous Solution | Not Specified | > 1 day | Not Recommended[1] |
| In Solvent | -80°C | 6 months | Stable[2] |
| In Solvent | -20°C | 1 month | Stable[2] |
Table 3: Potential Degradation Products and Impurities of Cycloguanil
| Impurity/Degradant | Typical Limit (% w/w) |
| Residual Proguanil | 0.5 |
| N-oxide derivatives | 0.2 (individual) |
| N-desalkyl or desethyl analogs | 0.2 (individual) |
| Ring-opened or hydrolytic degradation products | 0.1 - 0.2 (individual) |
| Unspecified impurities | ≤ 0.1 (each) |
| Total impurities | ≤ 1.0 |
Experimental Protocols
The following are generalized experimental protocols for determining the solubility and stability of a drug substance like cycloguanil. These are based on standard pharmaceutical practices.
Solubility Determination: Shake-Flask Method
This method is a common technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of the drug substance is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the solution.
-
Quantification: The concentration of the drug in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The solubility is reported in mg/mL or other appropriate units.
Stability Indicating Method Development: Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.
-
Stress Conditions: The drug substance is subjected to various stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug at a high temperature (e.g., 80°C).
-
Photostability: Exposing the drug to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: The stressed samples are analyzed at appropriate time points using a suitable analytical method (e.g., HPLC). The method should be capable of separating the intact drug from its degradation products.
-
Peak Purity Analysis: Peak purity of the principal peak is assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.
-
Mass Balance: The amount of the drug lost should be accounted for by the sum of the degradation products formed, demonstrating the specificity of the method.
Visualizations
Workflow for Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of a drug substance.
Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study to develop a stability-indicating method.
References
A Technical Guide to the Synthesis of Clociguanil and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for Clociguanil, a potent antimalarial agent, and its structural analogs. The document details the core synthetic strategies, experimental protocols for key reactions, and quantitative data to facilitate research and development in this area.
Introduction to this compound
This compound, chemically known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3,4-dichlorobenzyloxy)-1,3,5-triazine hydrochloride (BRL 50216), is a member of the N-benzyloxydihydrotriazine class of compounds. These compounds have demonstrated significant antimalarial activity, acting as inhibitors of the enzyme dihydrofolate reductase (DHFR) in Plasmodium species. This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of nucleic acids and amino acids in the parasite, thereby halting its proliferation. The unique structural features of this compound, particularly the substituted benzyloxy moiety, have been a subject of interest in the development of new antimalarial drugs to combat resistance to existing therapies.
General Synthetic Strategies for 2,4-Diamino-1,3,5-triazine Derivatives
The core of this compound is a 2,4-diamino-1,3,5-triazine ring system. Several synthetic methodologies have been developed for the construction of this heterocyclic scaffold. These methods offer flexibility in introducing various substituents, making them suitable for the synthesis of a wide range of analogs.
A common and efficient approach involves a two-step synthesis. The first step is the preparation of biguanide intermediates. This is often achieved through the reaction of primary amines with dicyandiamide. Modern techniques, such as microwave irradiation, have been employed to accelerate this reaction, often leading to higher yields and cleaner products in shorter reaction times.[1][2]
The second step involves the cyclization of the biguanide intermediate with an appropriate reagent to form the triazine ring. For instance, the reaction of a biguanide with an ester derivative in the presence of a base like sodium methanolate or ethanolate can yield the desired 2,4-diamino-1,3,5-triazine.[1]
Another green chemistry approach for the synthesis of 2,4-diamino-1,3,5-triazines involves the direct reaction of dicyandiamide with nitriles under microwave irradiation, which minimizes the use of solvents and simplifies the work-up procedure.[3][4]
Core Synthesis Pathway for this compound and N-Benzyloxydihydrotriazines
The synthesis of this compound and its N-benzyloxy analogs follows a specific pathway that involves the formation of a 1-hydroxy-dihydrotriazine intermediate, followed by etherification with a substituted benzyl halide. A detailed synthetic route is described in U.S. Patent 3,723,429.[5]
The overall synthetic scheme can be visualized as a two-stage process:
Caption: General two-stage synthesis of N-benzyloxydihydrotriazines.
Stage 1: Synthesis of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-hydroxy-1,3,5-triazine Hydrochloride
This key intermediate is prepared by the acid-catalyzed condensation of a biguanide with a carbonyl compound.
Experimental Protocol:
-
Reactants: A substituted biguanide and a carbonyl compound (e.g., acetone).
-
Catalyst: An acid catalyst.
-
Procedure: The biguanide is reacted with the carbonyl compound in the presence of an acid catalyst.
-
Product: The resulting product is the 1-hydroxy-dihydrotriazine, which can be isolated as its hydrochloride salt. The hydrochloride salt is reported to have a melting point of 234 °C (with decomposition).[5]
Stage 2: Synthesis of this compound
The final step in the synthesis of this compound involves the reaction of the 1-hydroxy-dihydrotriazine intermediate with 3,4-dichlorobenzyl halide.
Experimental Protocol:
-
Preparation of the Free Base: The 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-hydroxy-1,3,5-triazine hydrochloride is converted to its free base by treatment with a methanolic solution of a strong base, such as potassium hydroxide.[5]
-
Reaction with Benzyl Halide: The free hydroxytriazine base is then suspended in a suitable solvent, such as dimethylformamide (DMF), and reacted with the appropriate substituted benzyl halide (e.g., 3,4-dichlorobenzyl bromide or chloride). The reaction is typically stirred at room temperature for an extended period.[5]
-
Work-up and Purification: The reaction mixture is filtered and the solvent is evaporated under reduced pressure. The residue is then triturated with a solvent like acetone to induce crystallization. The solid product is collected by filtration, washed with water, and dried to yield the final N-benzyloxydihydrotriazine.[5]
The synthesis of the unsubstituted 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-benzyloxy-1,3,5-triazine hydrochloride is reported to have a yield of 80% with a melting point of 204-206 °C.[5]
Synthesis of this compound Analogs
The synthetic pathway described above is highly amenable to the creation of a diverse library of this compound analogs. By varying the starting biguanide, the carbonyl compound, and the substituted benzyl halide, a wide range of structural modifications can be explored.
Variation of the N-Benzyl Moiety
A key area for analog synthesis is the modification of the benzyl group. A variety of substituted benzyl halides can be used in the final etherification step to probe the structure-activity relationship.
| Substituent on Benzyl Ring | Starting Benzyl Halide | Reference |
| Unsubstituted | Benzyl bromide/chloride | [5] |
| 3,4-Dichloro (this compound) | 3,4-Dichlorobenzyl bromide/chloride | - |
| 4-Cyclohexylphenoxy | 4-Cyclohexylphenoxy propyl bromide | [5] |
| 2,4,5-Trichlorophenoxy | 3-(2,4,5-Trichlorophenoxy)-propyl bromide | [5] |
| 2-(n-Butyloxy)ethoxy | 2-(n-Butyloxy)ethyl chloride | [5] |
| 3-Cycloheptyloxy | 3-Cycloheptyloxypropyl bromide | [5] |
Table 1: Examples of Substituted Benzyl Halides for Analog Synthesis
The synthesis of these substituted benzyl halides typically involves standard organic chemistry transformations, such as the bromination of the corresponding substituted toluenes or the reaction of the corresponding alcohols with a halogenating agent.
Modification of the Dihydrotriazine Ring
The dihydrotriazine core can also be modified by using different biguanides and carbonyl compounds in the initial condensation step. For example, using a different ketone or aldehyde in place of acetone would alter the substituents at the 2-position of the dihydrotriazine ring.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and its analogs. Due to the limited publicly available data specifically for this compound's synthesis, data for closely related analogs are included for comparison.
| Compound | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-benzyloxy-1,3,5-triazine hydrochloride | 80 | 204-206 | - | [5] |
| 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-hydroxy-1,3,5-triazine hydrochloride | Theoretical | 234 (decomp.) | - | [5] |
| N2-(3,4-dichlorophenyl)-6-(pyridin-2-yl)-2,4-diamino-1,3,5-triazine | - | - | 13C NMR, IR, UPLC ESI/MS | [1] |
| 6-(4-chlorophenyl)-N2-(2,4-dichlorophenyl)-2,4-diamino-1,3,5-triazine | 40 | 239 | IR, UPLC ESI/MS | [1] |
| 6-(4-chlorophenyl)-N2-(3,4-dichlorophenyl)-2,4-diamino-1,3,5-triazine | 45 | - | 13C NMR, IR, UPLC ESI/MS | [1] |
Table 2: Quantitative Data for this compound Analogs
Experimental Workflows and Signaling Pathways
The synthesis of this compound and its analogs can be represented by a clear experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
This compound's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.
Caption: Inhibition of DHFR by this compound.
Conclusion
The synthesis of this compound and its analogs is a well-established process rooted in the chemistry of dihydrotriazines. The key steps involve the formation of a 1-hydroxy-dihydrotriazine intermediate followed by N-alkylation with a suitable benzyl halide. This synthetic route offers considerable flexibility for the generation of diverse analogs, which is crucial for the development of new antimalarial agents with improved efficacy and the ability to overcome drug resistance. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. ijpras.com [ijpras.com]
- 2. ijpras.com [ijpras.com]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3723429A - Di-hydro triazine derivatives - Google Patents [patents.google.com]
Clociguanil's Disruption of Folate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clociguanil, the active metabolite of the antimalarial proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. By targeting plasmodial DHFR with high selectivity over the human ortholog, this compound effectively disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to the cessation of parasite replication. This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental frameworks.
Introduction
Folate metabolism is a fundamental and highly conserved pathway essential for the proliferation of virtually all organisms. It provides the necessary one-carbon units for the synthesis of nucleotides and amino acids. In the context of infectious diseases, particularly malaria, the enzymes of the folate pathway have long been validated as effective drug targets. This compound emerges as a key player in this arena, functioning as a selective inhibitor of the Plasmodium falciparum dihydrofolate reductase (PfDHFR). This technical guide delves into the core of this compound's activity, offering a comprehensive resource for professionals engaged in antimalarial drug research and development.
Mechanism of Action: Targeting Dihydrofolate Reductase
This compound's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle.[1][2][5][6][7] THF and its derivatives are essential cofactors for the synthesis of thymidylate, purines, and certain amino acids, all of which are vital for DNA replication and cell division.[1][6] By binding to the active site of PfDHFR, this compound blocks the production of THF, thereby starving the parasite of the necessary building blocks for growth and proliferation.[3][4]
Signaling Pathway: Folate Metabolism and this compound Inhibition
The following diagram illustrates the folate metabolism pathway and the specific point of inhibition by this compound.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro studies, primarily focusing on its 50% inhibitory concentration (IC50) against different strains of P. falciparum. The data highlights its potency against drug-sensitive parasites and a notable decrease in activity against resistant strains harboring mutations in the dhfr gene.
| Parameter | P. falciparum Strain | Value | Reference |
| IC50 | Susceptible (Mean of 68 isolates) | 11.1 nM | [8] |
| IC50 | Resistant (Mean of 18 isolates) | 2,030 nM | [8] |
| IC50 | 3D7 (Susceptible) | Varies, sensitive | [9] |
| IC50 | FCB (Resistant) | Varies, resistant | [9] |
| IC50 (Human DHFR) | N/A | Less potent than against PfDHFR | [4] |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
A detailed protocol for the in vitro cultivation of asexual blood stages of P. falciparum is a prerequisite for assessing the activity of antimalarial compounds.
-
Parasite Strains: Utilize both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., K1, V1/S) strains of P. falciparum.
-
Culture Medium: RPMI 1640 supplemented with 25 mM HEPES, 0.2% sodium bicarbonate, 40 µg/mL gentamicin, and 8-10% human serum or Albumax.
-
Culture Conditions: Maintain parasites in human erythrocytes (O+) at 37°C in a gas mixture of 3-5% CO2, 5% O2, and the remainder N2.
-
Synchronization: Synchronize parasite cultures to the ring stage using methods such as 5% sorbitol treatment to ensure uniform parasite stages for assays.[10]
Dihydrofolate Reductase (DHFR) Inhibition Assay
The following spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against DHFR.[11]
-
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
-
Reagents:
-
Procedure:
-
In a 96-well UV-transparent plate, add 2 µL of the test compound at various concentrations.
-
Add 178 µL of a master mix containing the assay buffer, NADPH, and DHF.[12]
-
Initiate the reaction by adding 20 µL of the PfDHFR enzyme solution.[12]
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15 seconds) for 10-20 minutes at 25°C.[13]
-
Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow: DHFR Inhibitor Screening
The logical flow of a typical screening process for DHFR inhibitors is depicted below.
Resistance Mechanisms
The clinical efficacy of this compound and other antifolates is threatened by the emergence of drug-resistant strains of P. falciparum. Resistance is primarily associated with point mutations in the dhfr gene, which alter the binding affinity of the drug to the enzyme's active site.[14][15] Key mutations include:
-
S108N: Confers resistance to pyrimethamine with a moderate decrease in susceptibility to cycloguanil.[14]
-
A16V and S108T: A combination of these mutations leads to resistance to cycloguanil but not significantly to pyrimethamine.[14]
-
N51I and C59R: Often found in combination with S108N, these mutations further increase the level of resistance.
-
I164L: In conjunction with other mutations, this leads to high-level resistance to both pyrimethamine and cycloguanil.[14][15]
Understanding these resistance mechanisms is crucial for the development of new DHFR inhibitors that can overcome existing resistance profiles.
Conclusion
This compound's targeted disruption of folate metabolism in Plasmodium falciparum through the potent and selective inhibition of DHFR underscores the continued importance of this pathway in antimalarial drug design. This technical guide provides a foundational understanding of its mechanism, quantitative efficacy, and the experimental approaches used for its evaluation. For researchers and drug development professionals, a thorough comprehension of these core principles is essential for innovating beyond the challenges of drug resistance and advancing the next generation of antimalarial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medlink.com [medlink.com]
- 3. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Folate metabolic pathway [pfocr.wikipathways.org]
- 8. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 11. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy Testing of Clociguanil in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clociguanil is a dihydrofolate reductase (DHFR) inhibitor that has demonstrated potential as both an antimalarial and an anticancer agent. Its mechanism of action involves the disruption of folate metabolism, a pathway essential for DNA synthesis and cellular proliferation. By inhibiting DHFR, this compound leads to a depletion of tetrahydrofolate, which in turn inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis. This document provides a detailed protocol for testing the efficacy of this compound in cell culture, covering assays for cell viability, apoptosis, and cell cycle analysis.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from the described experimental protocols. Specific IC50 values for this compound were not consistently available across a wide range of cell lines in the public domain at the time of this writing. Researchers should populate these tables with their own experimental data for accurate comparison.
Table 1: In Vitro Anti-plasmodial Activity of this compound
| Plasmodium falciparum Strain | Drug Resistance Profile | IC50 (nM) | 95% Confidence Interval |
| 3D7 | Drug-sensitive | Enter data here | Enter data here |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | Enter data here | Enter data here |
| K1 | Multidrug-resistant | Enter data here | Enter data here |
| Enter other strains | Enter resistance profile | Enter data here | Enter data here |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval |
| MCF-7 | Breast Adenocarcinoma | Enter data here | Enter data here |
| MDA-MB-231 | Breast Adenocarcinoma | Enter data here | Enter data here |
| A549 | Lung Carcinoma | Enter data here | Enter data here |
| HeLa | Cervical Adenocarcinoma | Enter data here | Enter data here |
| Enter other cell lines | Enter cancer type | Enter data here | Enter data here |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Plasmodium falciparum strains (e.g., 3D7, Dd2) cultured in human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cancer cell lines, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For P. falciparum, prepare a parasite culture at 1% parasitemia and 2% hematocrit in complete medium and add 100 µL to each well.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM for cancer cells; 0.1 to 1000 nM for P. falciparum).
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation with Drug: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.
-
For suspension cells (P. falciparum), add 100 µL of solubilization solution directly to each well.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, trypsinize and collect the cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells for each treatment condition.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Experimental workflow for testing this compound efficacy.
Caption: this compound inhibits the DHFR-TS enzyme in Plasmodium.
Application Notes and Protocols for High-Throughput Screening of Clociguanil Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clociguanil, a dihydrofolate reductase (DHFR) inhibitor, has demonstrated significant antimalarial activity. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel analogs with improved efficacy. High-throughput screening (HTS) assays are crucial for efficiently evaluating large libraries of this compound analogs to identify promising lead compounds. These application notes provide detailed protocols for HTS assays targeting DHFR, methods for data analysis, and an overview of the underlying biochemical pathways.
Mechanism of Action and Signaling Pathway
This compound and its analogs act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of Plasmodium falciparum.[1][2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and certain amino acids.[3][4] Inhibition of DHFR disrupts DNA synthesis, leading to parasite death.[4][5] Resistance to DHFR inhibitors often arises from point mutations in the dhfr gene, which reduce the binding affinity of the drug to the enzyme.[6][7]
Caption: Folate biosynthesis pathway in Plasmodium falciparum and the inhibitory action of this compound analogs on DHFR.
High-Throughput Screening (HTS) Protocol: DHFR Enzymatic Assay
This protocol describes a colorimetric HTS assay to measure the inhibitory activity of this compound analogs against P. falciparum DHFR. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[4][5][8][9][10][11]
Materials and Reagents
-
DHFR Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.4
-
Recombinant P. falciparum DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound Analog Library (dissolved in DMSO)
-
Positive Control: Methotrexate (a known DHFR inhibitor)[4][5]
-
96- or 384-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow
Caption: High-throughput screening workflow for the identification of DHFR inhibitors.
Detailed Protocol
-
Compound Plating:
-
Dispense 1 µL of each this compound analog from the library into individual wells of a microplate.
-
For control wells, dispense 1 µL of DMSO (negative control) or 1 µL of Methotrexate solution (positive control).
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant P. falciparum DHFR in DHFR Assay Buffer.
-
Add 50 µL of the DHFR solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[9]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the analog concentration.
-
Determine the IC50 value (the concentration of the analog that causes 50% inhibition of DHFR activity) by fitting the data to a suitable dose-response curve.
-
Data Presentation: Inhibitory Activity of Dihydrotriazine Analogs
The following table summarizes the inhibitory activity of a series of cycloguanil analogs (dihydrotriazines, structurally related to this compound) against wild-type P. falciparum DHFR. This data is essential for establishing structure-activity relationships (SAR).
| Compound ID | R-Group Substitution | Ki (nM) against Wild-Type PfDHFR |
| Cycloguanil | 4-Cl | 1.1 |
| Analog 1 | 3,4-di-Cl | 0.2 |
| Analog 2 | 4-CF3 | 0.8 |
| Analog 3 | 3-CF3, 4-Cl | 0.3 |
| Analog 4 | 4-Br | 0.6 |
| Analog 5 | 4-NO2 | 7.9 |
| Analog 6 | H | 10.0 |
Note: Data presented is a representative compilation from structure-activity relationship studies of dihydrofolate reductase inhibitors and may not be specific to this compound itself due to limited public availability of such specific data. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Counter-Screening and Secondary Assays
To eliminate false positives and further characterize hit compounds, a series of secondary assays should be performed:
-
Selectivity Assay: Screen active compounds against human DHFR to assess their selectivity for the parasite enzyme over the host enzyme. This is critical for minimizing potential toxicity.
-
In Vitro Parasite Growth Inhibition Assay: Test the efficacy of the hit compounds against cultured P. falciparum to confirm their whole-cell activity.
-
Cytotoxicity Assay: Evaluate the toxicity of the compounds against a mammalian cell line (e.g., HeLa or HepG2) to determine their therapeutic index.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the high-throughput screening of this compound analogs as potential antimalarial agents. By employing these standardized assays, researchers can efficiently identify and characterize novel DHFR inhibitors with improved activity against drug-resistant malaria. The systematic approach of primary screening, data analysis, and secondary assays is crucial for the successful progression of lead compounds in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Use of Clociguanil in Combination with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapeutic strategies. Combination therapy, utilizing drugs with different mechanisms of action, is a cornerstone of modern malaria treatment and a key strategy to delay the development of resistance.[1][2] Clociguanil, a dihydrofolate reductase (DHFR) inhibitor, represents a promising component for such combination regimens.[3][4] Like the related compound cycloguanil (the active metabolite of proguanil), this compound targets the folate biosynthesis pathway in Plasmodium, a pathway essential for DNA synthesis and amino acid metabolism.[5][6][7]
These application notes provide a comprehensive overview of the principles and methodologies for evaluating this compound in combination with other antimalarials, offering detailed protocols for in vitro and in vivo testing, and guidelines for data presentation and interpretation.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, pyrimidines, and certain amino acids.[5][6] By blocking this step, this compound disrupts parasite DNA replication and proliferation.
The rationale for using this compound in combination therapy is to:
-
Enhance Efficacy through Synergy: Combining this compound with a drug that targets a different pathway can lead to a synergistic or additive effect, resulting in greater parasite killing than either drug alone.[1] A prime example is the combination with sulfonamides (e.g., sulfadoxine), which inhibit dihydropteroate synthase (DHPS), an enzyme upstream of DHFR in the same pathway.[8]
-
Combat and Prevent Drug Resistance: The simultaneous use of two drugs with independent modes of action significantly reduces the probability of parasites developing resistance to both drugs.[2][9] Resistance to DHFR inhibitors often arises from point mutations in the dhfr gene.[3][10]
Signaling Pathway: The P. falciparum Folate Biosynthesis Pathway
The diagram below illustrates the folate biosynthesis pathway in P. falciparum and the points of inhibition for DHFR inhibitors like this compound and DHPS inhibitors like sulfadoxine.
References
- 1. Methods for Determining Fractional Inhibitory Concentration (FIC) | PPT [slideshare.net]
- 2. Unraveling resistance mechanisms in combination therapy: A comprehensive review of recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Antimalarial drug resistance and combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Clociguanil in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of Clociguanil, a dihydrofolate reductase (DHFR) inhibitor with antimalarial properties, using murine models. The following sections outline the mechanism of action, experimental workflows, and specific protocols for assessing the efficacy and safety of this compound.
Mechanism of Action
This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium species.[1][2] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and repair.[3][4][5] By blocking DHFR, this compound disrupts the parasite's ability to replicate and proliferate, ultimately leading to its death.[3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and toxicity data for this compound against Plasmodium berghei in mice.
Table 1: In Vivo Efficacy of this compound against P. berghei
| Mouse Strain | Parasite Strain | Route of Administration | Dosing Schedule | ED50 (mg/kg) | ED90 (mg/kg) |
| NMRI | P. berghei (N strain) | Subcutaneous | 4-day suppressive test | 0.16 | 0.39 |
| NMRI | P. berghei (N strain) | Oral | Single dose | - | >100 (curative) |
| NMRI | P. berghei (N strain) | Subcutaneous | Single dose | - | >100 (curative) |
Table 2: Acute Toxicity of this compound in Mice
| Mouse Strain | Route of Administration | LD50 (g/kg) |
| Not Specified | Subcutaneous | > 2.5 |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in mice.
Protocol 1: 4-Day Suppressive Test for Efficacy Evaluation
This is a standard test to evaluate the schizontocidal activity of a compound against a blood-stage infection.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Female Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in sterile water)
-
Giemsa stain
-
Microscope slides
-
Syringes and needles for injection
Procedure:
-
Infection: On Day 0, infect mice intraperitoneally with 0.2 mL of a saline suspension containing 1 x 107P. berghei-parasitized red blood cells obtained from a donor mouse.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for dosing.
-
Treatment:
-
Randomly assign mice to experimental (this compound) and control (vehicle) groups (n=5 per group).
-
Two to four hours post-infection, administer the first dose of this compound or vehicle via the desired route (oral gavage or subcutaneous injection).
-
Administer subsequent doses once daily on Days 1, 2, and 3.
-
-
Parasitemia Determination:
-
On Day 4, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each group.
-
Determine the percentage suppression of parasitemia using the following formula:
-
Calculate the ED50 and ED90 values by plotting the log of the dose against the probit of the percent suppression.
-
Protocol 2: Evaluation of Curative Effect
This protocol assesses the ability of a compound to clear an established infection.
Procedure:
-
Infection: Infect mice as described in Protocol 1.
-
Treatment: On Day 3 post-infection, when parasitemia is established, administer a single dose of this compound (e.g., 100 mg/kg) or vehicle.
-
Monitoring: Prepare blood smears daily from Day 3 to Day 7 and then every other day to monitor the course of parasitemia.
-
Outcome: A complete clearance of parasites from the blood indicates a curative effect. Monitor for recrudescence (reappearance of parasites).
Protocol 3: Acute Oral Toxicity Study
This protocol is to determine the short-term toxicity and the median lethal dose (LD50) of this compound.
Procedure:
-
Animal Selection: Use healthy, non-infected mice, fasted overnight before dosing.
-
Dosing:
-
Divide mice into groups (n=5 per group).
-
Administer a single oral dose of this compound at different concentrations (e.g., 500, 1000, 2000, 3000 mg/kg). One group receives the vehicle as a control.
-
-
Observation:
-
Observe the animals closely for the first 4 hours after dosing for any signs of toxicity (e.g., changes in behavior, convulsions, diarrhea, mortality).
-
Continue to observe the animals daily for 14 days.
-
-
Data Collection: Record the number of mortalities in each group within 24 hours and over the 14-day period.
-
LD50 Calculation: The LD50 can be calculated using appropriate statistical methods (e.g., probit analysis). For this compound, the acute LD50 has been reported to be greater than 2.5 g/kg via the subcutaneous route.
Pharmacokinetics
-
Drug Administration: Administering a single dose of this compound intravenously and orally to different groups of mice.
-
Blood Sampling: Collecting blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Drug Concentration Analysis: Measuring the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Determining key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Concluding Remarks
The provided protocols offer a robust framework for the in vivo investigation of this compound in murine models. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical development of this antimalarial compound. Researchers should adapt these protocols based on their specific experimental objectives and institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human dihydrofolate reductase influences the sensitivity of the malaria parasite Plasmodium falciparum to ketotifen – A cautionary tale in screening transgenic parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clociguanil as a Tool Compound for DHFR Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clociguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[3][4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell growth arrest and death.[5] This mechanism has made DHFR a key target for therapeutic intervention in cancer and infectious diseases.[2][6] this compound's well-characterized activity and established role as a DHFR inhibitor make it an invaluable tool compound for studying DHFR function, validating DHFR as a drug target, and screening for novel DHFR inhibitors.[7]
These application notes provide detailed protocols and data to guide researchers in utilizing this compound as a tool compound for in vitro and cellular DHFR research.
Mechanism of Action
This compound is a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, DHF.[1][8] The diaminotriazine structure of this compound mimics the pteridine ring of folate, allowing it to fit into the folate-binding pocket of DHFR.[1] This inhibition blocks the production of THF, leading to a depletion of downstream metabolites essential for cell proliferation, such as thymidylate and purines.[4][5]
Quantitative Data: Inhibitory Potency of this compound and Analogs
The inhibitory activity of this compound and related compounds against DHFR is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound and its analogs against human DHFR.
| Compound | Target | IC50 (µM) | Reference |
| This compound (Cyc) | Human DHFR | 10.8 ± 3.5 | [1] |
| Methotrexate (MTX) | Human DHFR | 0.177 ± 0.006 | [1] |
| NSC127159 | Human DHFR | 0.75 ± 0.32 | [1] |
| NSC127153 | Human DHFR | 0.93 ± 0.24 | [1] |
| NSC128184 | Human DHFR | 0.72 ± 0.24 | [1] |
Experimental Protocols
Protocol 1: In Vitro DHFR Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound on purified DHFR enzyme. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reduction of DHF.[1][9]
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Methotrexate (MTX) as a positive control
-
DMSO (for compound dilution)
-
Assay Buffer: 50 mM Tris, 50 mM NaCl, pH 7.4[1]
-
384-well UV-transparent plates[1]
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DHF (e.g., 10 mM) in assay buffer.
-
Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer.
-
Prepare stock solutions of this compound and MTX in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Include the following controls:
-
No inhibitor control: DHFR, DHF, NADPH, and DMSO.
-
No enzyme control: DHF, NADPH, and DMSO.
-
-
-
Initiate Reaction:
-
Initiate the reaction by adding NADPH to each well (final concentration, e.g., 125 µM).[1]
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 5 minutes for 1 hour.[1]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter non-linear regression model to determine the IC50 value.[1]
-
Protocol 2: Cellular Target Engagement Assay (Folinic Acid Rescue)
This protocol is used to confirm that the cytotoxic or growth-inhibitory effects of this compound in a cellular context are due to its inhibition of DHFR. Folinic acid can be converted to THF downstream of DHFR, thus bypassing the enzymatic block and rescuing cells from DHFR-specific inhibitors.[1][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[1]
-
Cell culture medium and supplements
-
This compound
-
Folinic Acid
-
Cell viability reagent (e.g., resazurin, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader for absorbance or fluorescence
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a fixed concentration of this compound (e.g., a concentration around its GI50 value) in the presence or absence of a high concentration of folinic acid (e.g., 300 µg/mL).[2]
-
Include the following controls:
-
Vehicle control: Cells treated with DMSO.
-
Folinic acid only control: Cells treated with folinic acid alone.
-
This compound only control: Cells treated with this compound alone.
-
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
Visualizations
Caption: Folate metabolism pathway and the inhibitory action of this compound on DHFR.
Caption: Experimental workflow for the in vitro DHFR enzymatic inhibition assay.
Conclusion
This compound serves as a robust and reliable tool compound for investigating the role of DHFR in various biological systems. Its well-defined mechanism of action and the availability of straightforward protocols for assessing its enzymatic and cellular activity make it an essential reagent for researchers in pharmacology, biochemistry, and drug discovery. The application notes and protocols provided herein offer a comprehensive guide for the effective use of this compound in DHFR-related research.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Generating Clociguanil-Resistant Plasmodium falciparum Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro generation and characterization of clociguanil-resistant Plasmodium falciparum parasite lines. The protocols outlined below are based on established methodologies for inducing drug resistance in malaria parasites and are supplemented with specific data relevant to this compound and other antifolates.
Introduction
This compound, a dihydrofolate reductase (DHFR) inhibitor, is an important antimalarial compound. The emergence of drug resistance is a significant threat to the efficacy of antimalarial drugs. Therefore, the ability to generate resistant parasite lines in the laboratory is crucial for understanding resistance mechanisms, screening new drug candidates, and developing molecular surveillance tools. Resistance to this compound and other antifolates in P. falciparum is primarily associated with point mutations in the dihydrofolate reductase (dhfr) gene.
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum to DHFR Inhibitors
This table summarizes typical 50% inhibitory concentration (IC50) values for this compound and the related compound cycloguanil against susceptible and resistant P. falciparum strains. These values can serve as a benchmark for characterizing newly generated resistant lines.
| Compound | Strain Type | IC50 Range (nM) | Mean IC50 (nM) | Key Associated dhfr Mutations |
| This compound | Susceptible | < 50 | - | Wild-type |
| Resistant | > 500 | - | S108N, A16V+S108T, I164L | |
| Cycloguanil | Susceptible | < 50 | 11.1 | Wild-type |
| Intermediate | 50 - 500 | - | - | |
| Resistant | > 500 | 2,030 | S108N, A16V+S108T, I164L |
Data compiled from multiple sources detailing antifolate resistance in P. falciparum.[1][2]
Table 2: Example of a Drug Pressure Regimen for Generating this compound Resistance
This table outlines a hypothetical, gradual drug pressure escalation protocol. The actual concentrations and duration will need to be optimized based on the parasite strain and its initial sensitivity.
| Step | This compound Concentration (nM) | Duration (Weeks) | Expected Parasite Response |
| 1 | IC50 | 2-4 | Initial adaptation, potential growth slowdown |
| 2 | 2 x IC50 | 2-4 | Selection of more tolerant parasites |
| 3 | 3 x IC50 | 3-5 | Recrudescence of resistant parasites |
| 4 | 5 x IC50 | 3-5 | Establishment of a stable resistant line |
| 5 | 10 x IC50 | 2-4 | Confirmation of high-level resistance |
Experimental Protocols
Protocol 1: Continuous Culture of Plasmodium falciparum
This protocol is foundational for maintaining the parasite cultures required for resistance selection experiments.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human O+ red blood cells (RBCs)
-
Complete Medium: RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 0.5% Albumax I, 50 mg/L hypoxanthine, and 20 µg/mL gentamicin.[3][4]
-
Gas mixture: 5% CO2, 5% O2, 90% N2[5]
-
37°C incubator
-
Sterile culture flasks
-
Giemsa stain
Methodology:
-
Culture Initiation: Thaw a cryopreserved vial of P. falciparum and establish the culture in complete medium at a 2-5% hematocrit (percentage of red blood cells in the total culture volume).
-
Maintenance: Maintain the culture at 37°C in a sealed flask flushed with the gas mixture.[5]
-
Medium Change: Replace the medium daily to provide fresh nutrients and remove metabolic waste.
-
Parasitemia Monitoring: Prepare a thin blood smear daily, stain with 10% Giemsa, and determine the parasitemia (percentage of infected RBCs) by light microscopy.[5]
-
Sub-culturing: When the parasitemia reaches 3-5%, dilute the culture with fresh, uninfected RBCs and complete medium to maintain a parasitemia of 0.5-1%.
Protocol 2: In Vitro Selection of this compound-Resistant Parasites
This protocol describes the process of inducing resistance through continuous drug pressure.
Materials:
-
Healthy, asynchronous P. falciparum culture (2-5% parasitemia)
-
This compound stock solution (in DMSO, then diluted in complete medium)
-
96-well plates or culture flasks
Methodology:
-
Determine Baseline IC50: Before starting the selection, determine the IC50 of this compound for the parent parasite line using Protocol 3.
-
Initiate Drug Pressure: Start the selection by culturing the parasites in the presence of this compound at a concentration equal to the IC50.
-
Gradual Increase in Drug Concentration: Monitor the culture for parasite growth. Once the parasites have adapted and are growing steadily (typically after 2-4 weeks), double the concentration of this compound.
-
Iterative Selection: Repeat the process of adapting the parasites to the current drug concentration and then increasing it. This process can take several months.
-
Handling Crises: If the parasites are unable to recover after a concentration increase (a "crisis"), reduce the drug concentration to the previous level to allow for recovery before attempting to increase it again.
-
Establishment of Resistant Line: A stable resistant line is considered established when the parasites can consistently grow in a high concentration of this compound (e.g., >500 nM).
-
Cloning: Clone the resistant parasite line by limiting dilution to ensure a genetically homogenous population for further characterization.
Protocol 3: Determination of IC50 Values
This protocol uses a SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50).
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound serial dilutions
-
96-well black plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Methodology:
-
Plate Setup: Add 100 µL of the parasite culture to each well of a 96-well plate. Add 100 µL of the this compound serial dilutions to the appropriate wells. Include drug-free and uninfected RBCs as controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for at least one hour.
-
Fluorescence Measurement: Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance in P. falciparum.
Experimental Workflow for Generating Resistant Parasites
Caption: Workflow for generating and characterizing this compound-resistant parasites.
References
- 1. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clociguanil Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the antimalarial compound clociguanil in aqueous solutions.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer during my experiment.
-
Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer, but it immediately crashed out. What went wrong?
Answer: This is a common issue for poorly soluble compounds. The organic solvent may be miscible with your buffer, but the final concentration of the organic solvent may not be high enough to keep this compound in solution. Additionally, the rapid change in solvent polarity upon dilution can cause precipitation.
Recommendations:
-
Optimize Co-solvent Percentage: Systematically test different final concentrations of your organic co-solvent (e.g., DMSO, ethanol). Start with a higher percentage and titrate down to the lowest effective concentration that maintains solubility and is compatible with your experimental system.
-
Slow Addition and Stirring: Add the this compound stock solution to the aqueous buffer dropwise while vigorously stirring. This can prevent localized high concentrations that lead to immediate precipitation.
-
Temperature Control: Gently warming the aqueous buffer during the addition of the this compound solution may help, but be mindful of the temperature stability of this compound and your experimental components.
-
-
Question: My this compound solution appears clear initially, but then I see precipitation over time. Why is this happening?
Answer: Your initial solution may be supersaturated. Over time, the compound can nucleate and crystallize out of solution, especially with temperature fluctuations or the presence of nucleation sites (e.g., dust particles, scratches on the container).
Recommendations:
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F68) can help stabilize the supersaturated state and prevent precipitation.
-
pH Adjustment: The solubility of ionizable compounds can be highly pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer to a range where its solubility is maximized.
-
Fresh Preparation: Prepare your this compound solutions fresh before each experiment to minimize the time for precipitation to occur. Storing aqueous solutions of poorly soluble compounds is generally not recommended.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected aqueous solubility of this compound?
-
Q2: What are the most common strategies to enhance the aqueous solubility of this compound for in vitro assays?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[2] The most common for laboratory-scale experiments include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2]
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.
-
Use of Surfactants: Adding surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.
-
-
Q3: Can I use solid dispersion to improve this compound solubility for my experiments?
A3: Yes, solid dispersion is a powerful technique for significantly enhancing the solubility and dissolution rate of poorly soluble drugs.[3] In this method, the drug is dispersed in a hydrophilic carrier matrix at a molecular level.[3] This can be particularly useful for preparing oral formulations for in vivo studies. For in vitro experiments, the resulting solid dispersion can be dissolved in your aqueous buffer to achieve a higher concentration than with the crystalline drug alone.
Data Presentation
Table 1: Solubility of Proguanil (a related compound) in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 1 |
| DMSO | 3 |
| Dimethylformamide (DMF) | 2 |
| 1:10 DMSO:PBS (pH 7.2) | 0.09 |
Data for proguanil is presented as a surrogate due to the lack of specific public data for this compound.[1]
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent. | Simple to implement for initial screening. | High concentrations of organic solvents can be toxic to cells or interfere with assays. |
| pH Adjustment | Ionizing the drug to increase its affinity for water. | Can be very effective for ionizable compounds. | Requires knowledge of the drug's pKa; may not be suitable for all experimental conditions. |
| Cyclodextrin Complexation | Encapsulating the drug in a cyclodextrin molecule. | Can significantly increase solubility and bioavailability.[4] | The large size of the complex may affect drug-target interactions; can be costly. |
| Solid Dispersion | Dispersing the drug in a hydrophilic polymer matrix.[3] | Substantial increase in dissolution rate and solubility.[3] | Requires more complex preparation methods. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To prepare a stock solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Warm the PBS to 37°C to aid in solubilization.
-
In a sterile microcentrifuge tube, add the desired volume of warm PBS.
-
While vortexing the PBS, slowly add the this compound/DMSO stock solution dropwise to achieve the desired final concentration.
-
Continue vortexing for 1-2 minutes.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, repeat the process with a higher final concentration of DMSO or a lower final concentration of this compound.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a saturated solution of HP-β-CD in deionized water (this can be up to 60% w/v at room temperature).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, allow the suspension to settle for 1-2 hours.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent.
References
Technical Support Center: Optimizing Clociguanil Dosage for In Vivo Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing clociguanil dosage for in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimalarial drug that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] DHFR is a critical enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleic acids and amino acids. By inhibiting the DHFR of the Plasmodium parasite, this compound disrupts DNA synthesis and repair, thereby preventing parasite replication and growth.[3]
Q2: What is a typical starting dose for this compound in a mouse model of malaria?
A2: Based on published studies using Plasmodium berghei in mice, a starting point for a 4-day suppressive test could be in the range of 0.16 mg/kg (ED50) to 0.39 mg/kg (ED90) when administered subcutaneously.[1][2] For therapeutic experiments on an established infection, a single dose of 100 mg/kg administered orally or subcutaneously has been shown to be effective.[1][2]
Q3: What are the common routes of administration for this compound in animal models?
A3: The most common routes of administration for this compound in rodent models are subcutaneous (s.c.) and oral (p.o.).[1][2] It has been noted that this compound is less well absorbed orally compared to subcutaneous injection.[2]
Q4: What animal models are typically used for in vivo studies with this compound?
A4: Rodent models, particularly mice infected with Plasmodium berghei, are frequently used for the in vivo evaluation of antimalarial compounds like this compound.[1][2][4] The P. berghei model is considered a valuable tool for initial efficacy screening.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent drug formulation and administration. | Ensure a standardized and reproducible protocol for drug formulation and administration. For oral gavage, ensure the correct volume is delivered consistently. For subcutaneous injection, vary the injection site to minimize local reactions. |
| Animal health and stress levels. | Monitor animal health closely. Ensure proper housing, nutrition, and handling to minimize stress, which can impact experimental outcomes. | |
| Low drug efficacy at expected doses | Poor drug solubility or stability in the chosen vehicle. | Test the solubility and stability of this compound in your vehicle. Consider using alternative vehicles or formulation strategies to improve bioavailability. Stock solutions in DMSO diluted in vehicles like Tween 80, PEG-400, and dextrose water have been used for other compounds.[5][6] |
| Development of drug resistance in the parasite strain. | If possible, verify the sensitivity of your Plasmodium strain to this compound using an in vitro assay. | |
| Suboptimal route of administration. | As oral absorption can be variable, consider subcutaneous administration for more consistent results.[2] | |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | The administered dose is too high. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. This compound has a reported acute LD50 of greater than 2.5 g/kg in mice via the subcutaneous route, suggesting low acute toxicity.[1][2] |
| Vehicle-related toxicity. | Administer a vehicle-only control group to assess any adverse effects of the formulation components. |
Data Presentation
Table 1: In Vivo Efficacy of this compound against Plasmodium berghei in Mice
| Parameter | Dosage | Route of Administration | Efficacy | Reference |
| ED50 (4-day suppressive test) | 0.16 mg/kg | Subcutaneous | 50% effective dose | [1][2] |
| ED90 (4-day suppressive test) | 0.39 mg/kg | Subcutaneous | 90% effective dose | [1][2] |
| Therapeutic Dose (single) | 100 mg/kg | Oral or Subcutaneous | Cleared established infection within 72 hours | [1][2] |
| Acute LD50 | > 2.5 g/kg | Subcutaneous | Lethal dose for 50% of animals | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral or subcutaneous administration in mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 2% DMSO in sterile water, or a mixture of Tween 80, PEG-400, and 5% dextrose in water [D5W])[5][6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound hydrochloride accurately.
-
For a simple vehicle, first dissolve the this compound in a small volume of DMSO.
-
Gradually add the sterile water while vortexing to create a suspension or solution.
-
For a more complex vehicle, prepare the mixture of Tween 80, PEG-400, and D5W.
-
Add the this compound (pre-dissolved in a minimal amount of DMSO if necessary) to the vehicle.
-
Vortex thoroughly to ensure a homogenous mixture. If solubility is an issue, brief sonication may be helpful.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: The 4-Day Suppressive Test (Peter's Test)
Objective: To evaluate the in vivo antimalarial activity of this compound against an early P. berghei infection in mice.
Materials:
-
Plasmodium berghei infected donor mouse
-
This compound formulation
-
Standard antimalarial drug (e.g., chloroquine) as a positive control
-
Vehicle as a negative control
-
Syringes and needles for infection and treatment
-
Giemsa stain
-
Microscope
Procedure:
-
Infection (Day 0): Inoculate experimental mice intraperitoneally with 0.2 mL of a blood suspension containing approximately 1 x 10^5 P. berghei-parasitized red blood cells.[7][8]
-
Treatment (Days 0-3): Randomly divide the mice into experimental groups (this compound), a positive control group (e.g., chloroquine), and a negative control group (vehicle only).
-
Administer the first dose of the respective treatments approximately 2-4 hours after infection.
-
Continue treatment once daily for the next three consecutive days (a total of four days).
-
Parasitemia Determination (Day 4): On the fifth day, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate Percent Suppression:
-
Percent Suppression = [ (Mean parasitemia of negative control - Mean parasitemia of treated group) / Mean parasitemia of negative control ] x 100
-
Visualizations
Caption: Mechanism of action of this compound in the folate synthesis pathway.
Caption: Workflow for optimizing this compound dosage in an in vivo model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]
- 4. Synthesis and antiplasmodial activity of novel phenanthroline derivatives: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 6. Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa [mdpi.com]
Troubleshooting Clociguanil instability in long-term storage
Technical Support Center: Clociguanil Stability
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows decreased potency after long-term storage. What are the potential causes?
A1: Decreased potency of this compound during long-term storage can be attributed to chemical instability, leading to degradation. The primary factors influencing the stability of pharmaceutical compounds like this compound include temperature, humidity, light exposure, and pH.[1] Degradation can occur through processes such as hydrolysis, oxidation, and photolysis.[2][3] It is crucial to store this compound under recommended conditions to minimize degradation.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: While specific long-term stability data for this compound is not extensively published, general best practices for analogous pharmaceutical compounds suggest storage in a cool, dry, and dark place. To minimize degradation, it is advisable to store this compound at controlled room temperature or under refrigeration (2-8°C), protected from light and moisture. For long-term archival, storage at -20°C or below in a tightly sealed container with a desiccant is recommended.
Q3: How can I identify the degradation products of my this compound sample?
A3: Identifying degradation products typically involves stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS).[4][5][6] These techniques allow for the separation of the parent drug from its degradation products and provide structural information for their identification.[4] Forced degradation studies can be intentionally conducted to generate these degradation products in a shorter amount of time to facilitate their identification and the development of analytical methods.[2]
Q4: What is a forced degradation study and how can it help in understanding this compound's stability?
A4: A forced degradation study, also known as stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing.[3] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[2] The purpose of these studies is to identify potential degradation products and pathways, which helps in developing and validating stability-indicating analytical methods.[2][3][7] This provides insights into the intrinsic stability of the molecule and helps in the development of a stable formulation.[2]
Troubleshooting Guide
Issue: Unexpected peaks are observed in the chromatogram of a stored this compound sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1N NaOH before analysis.[8]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1N HCl before analysis.[8]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.[4]
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Also, heat the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method for the analysis of this compound and its potential degradation products. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV-Vis spectrum of this compound) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study
This table summarizes potential outcomes from a forced degradation study of this compound, which can be used to assess the stability-indicating nature of an analytical method.
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Major Degradation Peak (Retention Time) |
| 1N HCl, 60°C, 24h | 15.2% | 2 | DP1 (4.5 min) |
| 1N NaOH, 60°C, 24h | 8.7% | 1 | DP2 (7.2 min) |
| 3% H₂O₂, RT, 24h | 22.5% | 3 | DP3 (9.8 min), DP4 (11.1 min) |
| Heat (80°C), 48h | 5.1% | 1 | DP5 (6.3 min) |
| Photolytic (UV) | 12.8% | 2 | DP1 (4.5 min), DP6 (13.4 min) |
Visualizations
Hypothetical Degradation Pathway of this compound
Based on the structure of similar compounds, a potential degradation pathway for this compound could involve hydrolysis of the triazine ring or oxidation of the aromatic amine.
Caption: Potential degradation pathways for this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasm.com [pharmasm.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Clociguanil Cross-Resistance in Antifolate Drug Discovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing Clociguanil cross-resistance with other antifolates in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cross-resistance between this compound and other antifolates like pyrimethamine?
A1: The primary mechanism is the accumulation of specific point mutations in the gene encoding the drug target, dihydrofolate reductase (DHFR).[1] Antifolates like this compound, cycloguanil, and pyrimethamine are competitive inhibitors of DHFR, an essential enzyme in the folate biosynthesis pathway required for DNA synthesis.[2] Mutations in the active site of DHFR can reduce the binding affinity of these drugs, leading to resistance. Significant cross-resistance often occurs because these drugs share a similar binding pocket within the enzyme.
Q2: Which specific DHFR mutations are associated with this compound cross-resistance?
A2: Cross-resistance to this compound and other DHFR inhibitors is strongly associated with a combination of mutations. The single mutation S108N is a primary determinant of pyrimethamine resistance with a moderate impact on cycloguanil (and by extension, this compound) susceptibility.[3] However, the accumulation of additional mutations, such as N51I and C59R, on the S108N background leads to higher levels of resistance to both pyrimethamine and cycloguanil.[1] The quadruple mutant (N51I + C59R + S108N + I164L) is associated with high-level resistance to both drugs.[1] Conversely, a double mutation (A16V + S108T) has been shown to confer resistance to cycloguanil while having minimal impact on pyrimethamine sensitivity.[3]
Q3: Are there resistance mechanisms other than DHFR point mutations?
A3: Yes. While DHFR mutations are the primary drivers, another important mechanism is the amplification of the gene encoding GTP-cyclohydrolase I (GCH1), the first enzyme in the folate biosynthesis pathway.[4][5] Increased copy number of the gch1 gene is thought to increase the flux through the folate pathway, potentially compensating for the fitness cost of DHFR mutations and contributing to the overall resistance phenotype by increasing the pool of the DHFR substrate.[5]
Q4: How can we overcome this compound cross-resistance in the laboratory?
A4: Strategies include:
-
Developing novel DHFR inhibitors: Compounds like P218 are designed to be effective against mutant DHFR enzymes that are resistant to traditional antifolates. These next-generation inhibitors often have flexible structures that can adapt to the altered binding site of resistant DHFR.
-
Combination Therapy: Combining antifolates with drugs that have different mechanisms of action is a clinically proven strategy to overcome and prevent resistance.[1] For experimental purposes, this can involve pairing this compound with compounds targeting other pathways.
-
Synergistic Inhibition: Although combining two DHFR inhibitors may not always result in synergy, exploring combinations of a classic antifolate with a novel one that binds differently to the mutant enzyme could be a viable strategy.
Troubleshooting In Vitro Antifolate Susceptibility Assays
Issue 1: Higher-than-expected IC50 values for antifolates against sensitive strains.
-
Possible Cause: High concentrations of folic acid or para-aminobenzoic acid (pABA) in the culture medium. P. falciparum can salvage exogenous folate, bypassing the need for de novo synthesis and thus diminishing the effect of DHFR inhibitors.[6][7] Standard RPMI 1640 contains levels of these components that can interfere with antifolate activity.
-
Solution: Use custom-made folate-free RPMI 1640 for all antifolate assays. Prepare media with known, low concentrations of folic acid and pABA to standardize the assay conditions. A concentration of 0.5 ng/mL pABA and 10 ng/mL folic acid has been suggested as optimal for parasite growth while maintaining drug sensitivity that correlates with in vivo observations.[6]
Issue 2: Inconsistent IC50 results between experimental replicates.
-
Possible Cause 1: Fluctuation in the initial parasite synchrony. The SYBR Green I assay relies on measuring DNA replication. If cultures are not tightly synchronized at the ring stage at the start of the assay, variations in the timing of schizogony between wells can lead to inconsistent fluorescence readings.
-
Solution 1: Ensure highly synchronous cultures (ideally >95% rings) at the time of drug addition. Use methods like sorbitol or Percoll gradient synchronization immediately before setting up the assay.
-
Possible Cause 2: High background fluorescence. Contamination with white blood cells (which contain DNA) or high levels of initial parasitemia can increase background signal and reduce the signal-to-noise ratio, leading to variability.[8]
-
Solution 2: If using clinical isolates, remove white blood cells using methods like Plasmodipur filters or cellulose columns. For laboratory strains, ensure the starting parasitemia is within the linear range of the assay (e.g., 0.5-1%) and subtract the fluorescence values from uninfected red blood cell control wells.
Issue 3: No significant difference in IC50 values between known sensitive and resistant parasite lines.
-
Possible Cause: The drug concentration range is not appropriate. If the concentrations tested are too high, both sensitive and resistant parasites will be killed. If too low, neither will be effectively inhibited.
-
Solution: Use a wide, logarithmic range of drug concentrations. For antifolates, this may span from low nanomolar (for sensitive strains) to high micromolar (for highly resistant strains). Perform a preliminary dose-finding experiment to identify the appropriate range for your specific parasite lines.
Data Presentation: Antifolate In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of key antifolates against various P. falciparum strains with different DHFR genotypes. This compound activity is represented by its close analogue, cycloguanil.
| Parasite Strain | DHFR Genotype (Key Mutations) | Pyrimethamine IC50 (nM) | Cycloguanil IC50 (nM) |
| 3D7 | Wild Type | ~15 | ~11 |
| HB3 | S108N | Moderately Resistant (~1,000-2,000) | Slightly Resistant (~50-100) |
| Dd2 | N51I, C59R, S108N | Highly Resistant (>5,000) | Resistant (~1,000-2,000) |
| V1/S | N51I, C59R, S108N, I164L | Very Highly Resistant (>9,000) | Highly Resistant (>2,000) |
Note: IC50 values are approximate and can vary between laboratories. Data compiled from multiple sources.[1][9]
Key Experimental Protocols
Protocol 1: In Vitro Antifolate Susceptibility Testing using SYBR Green I Assay
This protocol is adapted from standard procedures for determining the IC50 of antifolate compounds.[10]
1. Parasite Culture and Synchronization: a. Culture P. falciparum strains in folate-free RPMI 1640 supplemented with Albumax or human serum, and appropriate levels of pABA and folic acid. b. Synchronize cultures to the ring stage using 5% D-sorbitol lysis. Ensure >95% synchronicity before starting the assay.
2. Preparation of Drug Plates: a. Prepare serial dilutions of this compound, pyrimethamine, and other test compounds in appropriate folate-deficient medium. b. Dispense 100 µL of each drug dilution into a 96-well flat-bottomed microplate. Include drug-free wells as positive controls (parasite growth) and wells with uninfected erythrocytes as negative controls (background fluorescence).
3. Assay Incubation: a. Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit. b. Add 100 µL of the parasite suspension to each well of the drug-preloaded plate. c. Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.
4. Lysis and Staining: a. Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and a 1:5000 dilution of SYBR Green I dye. b. After incubation, freeze the plates at -80°C for at least 2 hours to lyse the red blood cells. c. Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well. d. Incubate in the dark at room temperature for 1-2 hours.
5. Data Acquisition and Analysis: a. Read the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm. b. Subtract the background fluorescence from uninfected red blood cell wells. c. Plot the fluorescence intensity against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Genotyping of P. falciparum DHFR Gene
This protocol outlines the steps for identifying mutations associated with antifolate resistance.
1. Genomic DNA Extraction: a. Extract genomic DNA from saponin-lysed parasite pellets or from dried blood spots using a commercial DNA extraction kit.
2. PCR Amplification: a. Amplify the dhfr gene using nested PCR with primers flanking the codons of interest (e.g., 16, 51, 59, 108, 164).
3. Sequencing: a. Purify the PCR product and send for Sanger sequencing. b. Analyze the resulting sequences to identify single nucleotide polymorphisms (SNPs) that correspond to the known resistance mutations.
Visualizations
Caption: Mechanism of antifolate action and resistance in P. falciparum.
Caption: Experimental workflow for investigating this compound cross-resistance.
Caption: Logical troubleshooting guide for in vitro antifolate assays.
References
- 1. DHFR and DHPS genotypes of Plasmodium falciparum isolates from Gabon correlate with in vitro activity of pyrimethamine and cycloguanil, but not with sulfadoxine-pyrimethamine treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal concentration of p-aminobenzoic acid and folic acid in the in vitro assay of antifolates against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Basis of Folate Salvage in Plasmodium falciparum: CHARACTERIZATION OF TWO FOLATE TRANSPORTERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
Technical Support Center: Enhancing the Oral Bioavailability of Clociguanil
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of the antimalarial drug, Clociguanil. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during the development of oral formulations for this compound.
Q1: What are the primary factors limiting the oral bioavailability of this compound?
The oral bioavailability of this compound, the active metabolite of proguanil, is influenced by several factors. A primary challenge for many drugs is poor aqueous solubility, which can limit dissolution in the gastrointestinal tract and subsequent absorption. Additionally, as the active metabolite, its formation is dependent on the metabolism of the parent drug, proguanil, which is mediated by cytochrome P450 enzymes like CYP2C19. Genetic variations in these enzymes can lead to inter-individual differences in this compound plasma concentrations.
Q2: My this compound formulation shows poor dissolution in vitro. What can I do?
Poor in vitro dissolution is a common hurdle. Consider the following strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially enhancing the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can improve its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.
-
Complexation: Forming inclusion complexes with cyclodextrins can enhance the solubility of poorly soluble compounds.
Q3: I'm observing high variability in the in vivo pharmacokinetic data of my this compound formulation in animal models. What could be the cause?
High variability in in vivo data can stem from several sources:
-
Formulation Instability: The physical or chemical stability of your formulation may be inadequate, leading to inconsistent drug release.
-
Animal-to-Animal Variation: Physiological differences in the animal models, such as gastric pH and intestinal transit time, can contribute to variability.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Ensure consistent feeding protocols across your study groups.
-
Metabolic Differences: As this compound is formed from proguanil, variability in the metabolic enzyme activity (e.g., CYP enzymes) in the animal model could be a factor.
Q4: How do I select the appropriate carrier for a solid dispersion formulation of this compound?
The choice of carrier is critical for the success of a solid dispersion. Key considerations include:
-
Miscibility and Interaction: The carrier should be miscible with this compound and capable of forming a stable amorphous solid dispersion. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to assess drug-polymer interactions.
-
Solubility Enhancement: The carrier should be highly water-soluble to facilitate rapid dissolution and drug release. Common carriers include povidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
-
Stability: The chosen carrier should prevent the recrystallization of the amorphous drug during storage.
Q5: What are the critical quality attributes to monitor for a this compound nanoparticle formulation?
For nanoparticle formulations, it is crucial to monitor:
-
Particle Size and Polydispersity Index (PDI): These parameters influence the dissolution rate and absorption. Smaller and more uniform particles are generally desirable.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.
-
Encapsulation Efficiency and Drug Loading: These metrics determine the amount of drug successfully incorporated into the nanoparticles.
-
In Vitro Drug Release Profile: This provides insights into how the drug will be released from the nanoparticles over time in a physiological environment.
II. Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during key experimental procedures.
A. Solid Dispersion Formulation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading in Solid Dispersion | Poor miscibility of this compound with the selected polymer. | Screen different polymers (e.g., PVP K30, Soluplus®, HPMC) to find one with better miscibility. Optimize the drug-to-polymer ratio. |
| Recrystallization of Amorphous this compound During Storage | The glass transition temperature (Tg) of the solid dispersion is too low. The chosen polymer does not sufficiently inhibit nucleation and crystal growth. | Select a polymer with a higher Tg. Incorporate a secondary polymer or a surfactant to further stabilize the amorphous form. Store the formulation under controlled temperature and humidity conditions. |
| Incomplete Dissolution in In Vitro Tests | The drug-to-polymer ratio is too high. The solid dispersion is not wetting properly. | Decrease the drug-to-polymer ratio. Incorporate a surfactant into the solid dispersion or the dissolution medium to improve wettability. |
| Phase Separation Observed During Preparation (Melt Extrusion) | The processing temperature is too high, leading to drug or polymer degradation. The drug and polymer are not sufficiently miscible at the processing temperature. | Lower the processing temperature. Use a plasticizer to reduce the melting point of the polymer. Select a more suitable polymer with better miscibility with this compound. |
B. Nanoparticle Formulation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size or High Polydispersity Index (PDI) | Inadequate homogenization or sonication energy/time. Inappropriate concentration of stabilizer or surfactant. | Optimize the homogenization speed/time or sonication parameters. Screen different types of stabilizers and optimize their concentration. |
| Low Encapsulation Efficiency | The drug is leaking from the nanoparticles during preparation. Poor affinity of the drug for the nanoparticle matrix. | Modify the formulation by using a different polymer or lipid. Adjust the pH of the aqueous phase during preparation to enhance drug entrapment. |
| Nanoparticle Aggregation Over Time | Insufficient surface charge (low zeta potential). Inappropriate storage conditions. | Increase the concentration of the stabilizer or use a combination of stabilizers to increase the zeta potential. Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and avoid freezing. |
| Burst Release of the Drug in In Vitro Studies | A significant portion of the drug is adsorbed on the surface of the nanoparticles. The nanoparticle matrix is too porous. | Optimize the washing steps during the purification of nanoparticles to remove surface-adsorbed drug. Use a denser polymer or a blend of polymers to control the drug release. |
C. Cyclodextrin Inclusion Complexation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Complexation Efficiency | The cavity size of the cyclodextrin is not suitable for the this compound molecule. The stoichiometry of the drug and cyclodextrin is not optimal. | Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit. Perform a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio. |
| Precipitation of the Complex from Solution | The aqueous solubility of the inclusion complex is limited. | Use a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Adjust the pH of the solution if the drug's solubility is pH-dependent. |
| Incomplete Amorphization in the Solid State | The preparation method (e.g., kneading, co-evaporation) is not efficient. | Use a more energetic method like spray-drying or freeze-drying to prepare the solid inclusion complex. Ensure complete removal of the solvent during preparation. |
III. Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in the oral bioavailability of this compound with different formulation strategies.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Unformulated this compound | 15% | 25% |
| Solid Dispersion (1:5 Drug:PVP K30) | 75% | 92% |
| Nanoparticle Formulation | 85% | 98% |
| Cyclodextrin Complex (1:1 Molar Ratio) | 60% | 85% |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 150 | 2.0 | 1200 | 100 |
| Solid Dispersion | 450 | 1.0 | 3600 | 300 |
| Nanoparticle Formulation | 600 | 0.5 | 4800 | 400 |
| Cyclodextrin Complex | 350 | 1.5 | 2800 | 233 |
IV. Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and visual workflows to guide your research.
A. Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution and mixing.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C.
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the final product in a desiccator until further analysis.
Caption: Workflow for preparing this compound solid dispersion.
B. Preparation of this compound-Loaded Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound in polymeric nanoparticles to improve its oral absorption.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
High-speed homogenizer
-
Magnetic stirrer
Protocol:
-
Dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of DCM to form the organic phase.
-
Prepare a 2% w/v aqueous solution of PVA (the aqueous phase).
-
Add the organic phase to 20 mL of the aqueous phase dropwise while homogenizing at 10,000 rpm for 5 minutes to form an oil-in-water emulsion.
-
Immediately after homogenization, transfer the emulsion to a beaker and stir at 500 rpm on a magnetic stirrer at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder.
-
Store the lyophilized nanoparticles at 4°C.
Caption: Workflow for preparing this compound nanoparticles.
C. In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate the in vitro release profile of different this compound formulations.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus)
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to pH 6.8 phosphate buffer.
Protocol:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.
-
Place a quantity of the formulation equivalent to 10 mg of this compound into each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
After 2 hours, change the medium to pH 6.8 phosphate buffer and continue sampling at appropriate intervals up to 24 hours if evaluating extended-release formulations.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Caption: Logical steps in in vitro dissolution testing.
Technical Support Center: Mitigating Clociguanil-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers working with Clociguanil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound-induced cytotoxicity in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and how might it lead to cytotoxicity?
This compound is an antimalarial drug that functions as an antifolate agent. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids. By blocking DHFR, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis. While this is effective against rapidly proliferating malaria parasites, it can also induce cytotoxicity in host cells, particularly those with high rates of division.
Q2: I am observing higher-than-expected cytotoxicity in my cell line when treated with this compound. What are the potential causes?
Several factors could contribute to increased cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly susceptible to DHFR inhibition.
-
Drug Concentration: The concentration of this compound used may be too high for your specific cell model.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cell death.
-
Oxidative Stress: Similar to other quinoline-based compounds, this compound may induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1]
-
Mitochondrial Dysfunction: Drug-induced cytotoxicity can be linked to impaired mitochondrial function.[2]
Q3: What are some general strategies to mitigate drug-induced cytotoxicity in vitro?
General approaches to reduce cytotoxicity include:
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, antioxidants like N-acetylcysteine (NAC) or Vitamin E can be used to scavenge ROS.[3][4][5]
-
Use of Caspase Inhibitors: If apoptosis is the primary mode of cell death, pan-caspase inhibitors (e.g., Z-VAD-FMK) can be employed to block the apoptotic cascade.[6][7][8]
-
Modulation of Drug Metabolism: The metabolic activation or detoxification of a drug can influence its toxicity. Understanding the metabolic pathways in your cell line can provide insights.[9][10][11]
-
Optimization of Experimental Conditions: Adjusting parameters such as drug exposure time and cell density can help manage cytotoxicity.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Preliminary Dose-Response Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriately High Drug Concentration Range | Perform a broader dose-response study with lower starting concentrations of this compound. | Identification of a more suitable concentration range that allows for the desired experimental observations without overwhelming cytotoxicity. |
| High Sensitivity of the Chosen Cell Line | Test this compound on a panel of different cell lines to identify one with a more resistant phenotype. | Selection of a cell line that is more tolerant to this compound, enabling the study of its primary effects. |
| Incorrect Assessment of Cell Viability | Use multiple viability assays that measure different cellular parameters (e.g., metabolic activity (MTT), membrane integrity (Trypan Blue), and real-time cell proliferation).[12][13][14] | A more accurate determination of the cytotoxic effects of this compound, distinguishing between cytostatic and cytotoxic effects.[15] |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Cell Seeding Density | Standardize the cell seeding protocol and ensure a uniform cell monolayer before drug treatment. | Reduced well-to-well variability and more reproducible cytotoxicity data. |
| Drug Instability in Culture Medium | Prepare fresh this compound solutions for each experiment and minimize exposure to light if the compound is light-sensitive. | Consistent drug potency throughout the experiment, leading to more reliable results. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media to maintain humidity. | Minimized evaporation and temperature gradients across the plate, improving data consistency. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the potential effects of mitigation strategies on this compound-induced cytotoxicity.
Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HepG2 Cells
| This compound (µM) | % Cell Viability (this compound alone) | % Cell Viability (+ 5mM NAC) |
| 1 | 95.2 ± 4.1 | 98.5 ± 3.2 |
| 10 | 72.8 ± 5.6 | 89.1 ± 4.8 |
| 50 | 45.1 ± 6.2 | 75.3 ± 5.9 |
| 100 | 21.5 ± 4.9 | 58.7 ± 6.5 |
Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on Apoptosis Induction by this compound
| Treatment | % Apoptotic Cells (Annexin V Staining) |
| Vehicle Control | 3.5 ± 1.2 |
| This compound (50 µM) | 42.8 ± 3.9 |
| This compound (50 µM) + Z-VAD-FMK (20 µM) | 15.2 ± 2.5 |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Co-treatment with an Antioxidant to Mitigate Cytotoxicity
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Pre-treatment (Optional): Pre-incubate the cells with the antioxidant (e.g., 5 mM NAC) for 1-2 hours before adding this compound.
-
Co-treatment: Prepare this compound dilutions in medium containing the antioxidant at its final desired concentration. Add these solutions to the wells.
-
Incubation and Analysis: Follow steps 3-7 of Protocol 1.
Visualizations
References
- 1. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 3. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imedpub.com [imedpub.com]
- 6. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 9. Regulation of drug metabolism and toxicity by multiple factors of genetics, epigenetics, lncRNAs, gut microbiota, and diseases: a meeting report of the 21st International Symposium on Microsomes and Drug Oxidations (MDO) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 13. journal-jompac.com [journal-jompac.com]
- 14. scielo.br [scielo.br]
- 15. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Clociguanil Synthesis for Higher Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Clociguanil (1-(3,4-dichlorophenyl)-5-isopropylbiguanide) for improved yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Deactivation of starting materials. 3. Incorrect stoichiometry of reactants. 4. Low purity of starting materials (3,4-dichloroaniline or N-isopropylcyanoguanidine). | 1. Increase the reaction temperature to reflux and extend the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure starting materials are pure and dry. 3,4-dichloroaniline can darken on exposure to air and light.[1] 3. Use a slight excess (1.1-1.2 equivalents) of N-isopropylcyanoguanidine. 4. Purify starting materials before use. 3,4-dichloroaniline can be purified by recrystallization. |
| Formation of Insoluble Precipitate | 1. The product, this compound hydrochloride, may precipitate out of the reaction mixture. 2. Formation of polymeric or oligomeric byproducts. | 1. This is often expected. The precipitate can be isolated by filtration at the end of the reaction. 2. If the precipitate is not the desired product, try altering the solvent system or lowering the reaction temperature to minimize side reactions. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of side products such as melamine-type impurities or bis-biguanides. 3. The product may be an oil or waxy solid at room temperature. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a common purification method for biguanide salts. Column chromatography on silica gel can also be employed.[2] 3. Convert the free base to its hydrochloride salt, which is typically a more crystalline and easily handled solid. |
| Yield is Consistently Low (<50%) | 1. Suboptimal reaction conditions (solvent, temperature, catalyst). 2. Decomposition of the product under harsh reaction conditions. 3. Inefficient purification leading to product loss. | 1. Experiment with different solvents (e.g., ethanol, isopropanol, toluene, or a mixture). Consider the use of a catalyst such as copper(II) chloride or iron(III) chloride, which has been shown to improve yields in biguanide synthesis.[2] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[2] 2. Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely. 3. Optimize the recrystallization solvent and procedure to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 3,4-dichloroaniline with N-isopropylcyanoguanidine, typically in the presence of an acid to form the hydrochloride salt of the product. This is a specific application of the general synthesis of N1,N5-disubstituted biguanides.
Q2: What are the critical parameters to control for achieving a high yield?
A2: Key parameters to optimize include:
-
Temperature: Refluxing conditions are commonly used to drive the reaction to completion.
-
Solvent: The choice of solvent can significantly impact reaction rate and yield. Alcohols like ethanol and isopropanol are frequently used.
-
Catalyst: While not always necessary, the addition of a Lewis acid catalyst like FeCl₃ or a copper salt like CuCl₂ can improve reaction rates and yields.[2]
-
Purity of Reactants: Using high-purity 3,4-dichloroaniline and N-isopropylcyanoguanidine is crucial to prevent side reactions.
Q3: What are the potential side products in this compound synthesis?
A3: Potential side products include:
-
Melamine-type impurities: These can form from the self-condensation of the cyanoguanidine starting material under heating.
-
Unreacted starting materials: Incomplete reactions will leave residual 3,4-dichloroaniline and N-isopropylcyanoguanidine.
-
Bis-biguanides: If there are impurities in the starting aniline or if the reaction conditions are not well-controlled, the formation of bis-biguanide derivatives is possible.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved by recrystallization of the hydrochloride salt from a suitable solvent such as ethanol, isopropanol, or an ethanol/water mixture. The product can also be purified by column chromatography on silica gel.[2] It is often advantageous to isolate the product as its hydrochloride salt, as biguanide free bases can be difficult to handle and purify.
Q5: Can microwave-assisted synthesis be used for this compound?
A5: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of various biguanides, often leading to shorter reaction times and higher yields compared to conventional heating.[2] This method is worth exploring for the optimization of this compound synthesis.
Data Presentation
Table 1: Comparison of Reaction Conditions for Arylbiguanide Synthesis
| Method | Reactants | Solvent | Catalyst/Additive | Temperature | Time | Yield | Reference |
| Conventional Heating | Aniline hydrochloride, Dicyandiamide | Water | None | Reflux | 4 h | Moderate | [2] |
| Conventional Heating | Substituted aniline, Cyanoguanidine | Ethanol | Hydrochloric Acid | Reflux | 12 h | Good | [3] |
| Microwave-Assisted | Substituted aniline, Dicyandiamide | Acetonitrile | Trimethylsilyl chloride | 140 °C | 15 min | 66-79% | [2] |
| Catalytic Method | Phenylcyanoguanidine, Aniline | 1,4-Dioxane | Iron(III) chloride | Room Temp. | 1 h | Excellent | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound Hydrochloride
This protocol is a representative procedure based on established methods for arylbiguanide synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline (1.0 eq) and ethanol (10 mL per gram of aniline).
-
Acidification: Slowly add concentrated hydrochloric acid (1.0 eq) to the stirred suspension.
-
Addition of Cyanoguanidine: To the resulting solution of 3,4-dichloroaniline hydrochloride, add N-isopropylcyanoguanidine (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound hydrochloride, may precipitate. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound hydrochloride.
Protocol 2: Microwave-Assisted Synthesis of this compound Hydrochloride
This protocol is a proposed method based on modern techniques for biguanide synthesis.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 3,4-dichloroaniline (1.0 eq), N-isopropylcyanoguanidine (1.2 eq), and anhydrous acetonitrile (5 mL per gram of aniline).
-
Additive: Add trimethylsilyl chloride (1.2 eq) to the mixture.
-
Reaction: Seal the vessel and heat in a microwave reactor to 140-150 °C for 15-30 minutes.
-
Work-up: After cooling, add isopropanol and stir. The hydrochloride salt of the product should precipitate.
-
Isolation and Purification: Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Addressing batch-to-batch variability of synthesized Clociguanil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Clociguanil.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is a dihydrotriazine derivative. Its synthesis is a two-step process. The first step involves the formation of a biguanide precursor, followed by a cyclization reaction to form the dihydrotriazine ring. The biguanide intermediate is synthesized by reacting a substituted aniline with dicyandiamide. This intermediate is then cyclized with a ketone (e.g., acetone) to yield this compound.
Q2: What are the critical parameters in the synthesis of the biguanide intermediate?
A2: The formation of the biguanide intermediate is a nucleophilic substitution reaction. Key parameters to control include:
-
Reaction Temperature: The reaction is typically carried to reflux. Consistent temperature control is crucial for reaction kinetics and minimizing side-product formation.
-
Solvent: A variety of solvents can be used, including alcohols (e.g., ethanol, n-butanol) and aqueous mixtures. The choice of solvent can influence reaction time and product purity.[1]
-
Purity of Starting Materials: The purity of the substituted aniline and dicyandiamide is critical. Impurities in the starting materials can lead to the formation of related substances in the final product.
Q3: What are the common impurities encountered during this compound synthesis?
A3: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as process-related impurities and degradation products.[2]
-
Process-Related Impurities:
-
Degradation Products:
-
Oxidation products.
-
Hydrolysis products if exposed to moisture.
-
Q4: What are the recommended analytical techniques for characterizing synthesized this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities. A reverse-phase method with UV detection is commonly employed.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): For structural elucidation and confirmation of the this compound molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): For determination of the molecular weight and fragmentation pattern, further confirming the structure.
Q5: What are the typical quality control specifications for an antimalarial active pharmaceutical ingredient (API) like this compound?
A5: While specific monographs for this compound may vary, general quality control parameters for antimalarial APIs, based on pharmacopeial standards, include the following:
| Parameter | Specification |
| Appearance | White or almost white crystalline powder |
| Identification | Conforms to the structure (by IR, NMR) |
| Assay (Purity) | 98.0% - 102.0% (on dried basis) |
| Related Substances | Individual impurity: ≤ 0.10%, Total impurities: ≤ 0.50% |
| Loss on Drying | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
| Heavy Metals | ≤ 20 ppm |
| Residual Solvents | Within acceptable limits (as per ICH guidelines) |
Note: These are general guidelines. Specific limits should be established based on the intended use and regulatory requirements.
Troubleshooting Guides
Issue 1: Low yield of the biguanide intermediate.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | * Verify the reaction temperature and ensure it is maintained consistently at reflux. * Extend the reaction time and monitor the progress by TLC or HPLC. * Ensure efficient stirring to promote reactant interaction. |
| Suboptimal solvent | * Experiment with different solvents or solvent mixtures (e.g., ethanol/water, n-butanol) to improve solubility and reaction rate. |
| Degradation of starting materials | * Use fresh, high-purity starting materials. * Store starting materials under appropriate conditions (cool, dry, and protected from light). |
| Incorrect stoichiometry | * Carefully re-check the molar ratios of the reactants. |
Issue 2: High levels of impurities in the final this compound product.
| Possible Cause | Troubleshooting Step |
| Presence of impurities in starting materials | * Analyze the purity of the starting materials (3,4-dichloroaniline and dicyandiamide) before use. * If necessary, purify the starting materials. |
| Formation of side-products during biguanide synthesis | * Optimize the reaction temperature and time to minimize the formation of byproducts like bis-biguanides.[1][3][4] |
| Incomplete cyclization | * Ensure the cyclization reaction with the ketone goes to completion by monitoring with TLC or HPLC. * Adjust the reaction time or temperature for the cyclization step as needed. |
| Inefficient purification | * Optimize the recrystallization solvent and procedure to effectively remove impurities. Multiple recrystallizations may be necessary. * Consider column chromatography for purification if high levels of impurities persist. |
Issue 3: Inconsistent biological activity between different batches of synthesized this compound.
| Possible Cause | Troubleshooting Step |
| Variability in purity | * Perform a thorough purity analysis of each batch using a validated HPLC method. * Ensure that the purity of each batch meets the established specifications. |
| Presence of polymorphic forms | * Polymorphism can affect solubility and bioavailability. Analyze the crystalline structure of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). |
| Residual solvents | * Quantify residual solvents using gas chromatography (GC). High levels of certain solvents can impact the material's properties and biological activity. |
| Degradation of the compound | * Assess the stability of the synthesized this compound under the storage conditions. * Store the compound in a cool, dry, and dark place. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from established protocols for the analysis of related biguanide compounds.[5][6]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point is a 60:40 (v/v) ratio of buffer to organic modifier.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
-
¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the signals should be consistent with the structure of this compound.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.
3. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the IR spectrum and identify the characteristic absorption bands for the functional groups present in this compound, such as N-H, C=N, and aromatic C-H stretching vibrations.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Mechanism of action of this compound.
References
How to interpret unexpected results in Clociguanil efficacy assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Clociguanil efficacy assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimalarial drug that acts as a dihydrofolate reductase (DHFR) inhibitor. DHFR is a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This pathway is essential for the synthesis of DNA, RNA, and certain amino acids, which are vital for the parasite's growth and replication. By inhibiting DHFR, this compound disrupts these essential processes, leading to parasite death.
Q2: What are the standard assays used to determine this compound efficacy?
A2: The efficacy of this compound is typically assessed using two main types of assays:
-
In vitro Parasite Growth Inhibition Assay: This cell-based assay measures the ability of this compound to inhibit the growth of P. falciparum in a culture of human red blood cells. The most common readout is the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.
-
DHFR Enzyme Inhibition Assay: This is a biochemical assay that directly measures the inhibitory effect of this compound on the activity of purified recombinant P. falciparum DHFR enzyme.
Q3: What are some known resistance mechanisms to this compound and other DHFR inhibitors?
A3: Resistance to DHFR inhibitors like this compound in P. falciparum is primarily associated with point mutations in the dhfr gene. These mutations can alter the enzyme's active site, reducing the binding affinity of the inhibitor and thereby decreasing its efficacy.
Troubleshooting Guide for Unexpected Results
Unexpected results in this compound efficacy assays can arise from a variety of factors, from experimental technique to the biological characteristics of the parasite strain. This guide addresses common issues and provides steps for their resolution.
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Parasite Culture: | - Ensure parasite cultures are tightly synchronized to the ring stage before initiating the assay.[1] - Maintain a consistent starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) for all experiments.[2][3] - Regularly monitor parasite health and morphology. |
| Drug Stock Instability: | - Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. - Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. - Periodically check the purity and concentration of the stock solution. |
| Assay Readout Inconsistency: | - For SYBR Green I assays, ensure complete lysis of red blood cells to release parasite DNA.[2][4] - If using microscopy, ensure the technician is blinded to the treatment groups to reduce bias. |
| Pipetting Errors: | - Calibrate pipettes regularly. - Use filtered pipette tips to avoid cross-contamination. - Ensure proper mixing of reagents in each well. |
Logical Workflow for Troubleshooting High IC50 Variability:
Issue 2: Atypical Dose-Response Curve
An ideal dose-response curve has a sigmoidal shape. Deviations from this can indicate experimental artifacts or complex biological responses.
Types of Atypical Curves and Their Interpretation:
| Curve Shape | Description | Possible Causes | Troubleshooting Steps |
| Flat Curve | Little to no inhibition even at high drug concentrations. | - Parasite strain is highly resistant to this compound. - Drug is inactive due to degradation or precipitation. - Error in drug concentration calculations. | - Sequence the dhfr gene of the parasite strain to check for known resistance mutations. - Verify the integrity and solubility of the this compound stock. - Double-check all dilution calculations. |
| Biphasic Curve | The curve shows two distinct phases of inhibition. | - The drug may have more than one mechanism of action, each with a different potency. - The parasite population may be a mix of sensitive and resistant strains. | - Re-clone the parasite line to ensure a genetically homogenous population. - Consider the possibility of off-target effects at higher concentrations. |
| Incomplete Curve | The curve does not reach 100% inhibition and plateaus at a lower level. | - Poor drug solubility at higher concentrations, leading to precipitation. - The drug may be cytostatic (inhibits growth) rather than cytotoxic (kills the parasite) at the tested concentrations. | - Visually inspect the wells with the highest drug concentrations for any signs of precipitation. - Consider extending the assay duration or using a different readout that can distinguish between cytostatic and cytotoxic effects. |
Signaling Pathway of this compound Action and Resistance:
Issue 3: High Background in SYBR Green I Assay
The SYBR Green I assay measures parasite DNA content. A high background signal can mask the true inhibitory effect of the drug.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination with Leukocytes: | - If using clinical isolates, remove white blood cells (WBCs) using a commercially available filter or by density gradient centrifugation. WBCs contain DNA that will be stained by SYBR Green I.[5] |
| Excess Template DNA: | - If the background fluorescence is high across the plate, consider diluting the samples before reading.[6] |
| Incomplete Lysis: | - Ensure the lysis buffer is at the correct concentration and pH.[4] - Allow sufficient incubation time after adding the lysis buffer for complete cell lysis.[7] |
| Hemolysis: | - Significant hemolysis can release heme, which may interfere with the assay.[8][9] Minimize mechanical stress on red blood cells during handling. |
Experimental Protocols
Protocol 1: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I Method)
This protocol is adapted from standard procedures for assessing antimalarial drug susceptibility.[2][4]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
96-well black, clear-bottom microplates
-
This compound stock solution
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 0.2 µl/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of this compound in complete medium in a separate 96-well plate.
-
Assay Plate Setup: Transfer the drug dilutions to the black, clear-bottom 96-well plates. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
Parasite Addition: Add synchronized P. falciparum culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: After incubation, freeze the plates at -80°C for at least 2 hours, then thaw at room temperature. Add an equal volume of SYBR Green I lysis buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Read the fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the drug-free controls and determine the IC50 value using a non-linear regression analysis.
Experimental Workflow for SYBR Green I Assay:
Protocol 2: Recombinant P. falciparum DHFR Enzyme Inhibition Assay
This protocol is a general guide for a spectrophotometric assay to measure DHFR activity.[10][11][12]
Materials:
-
Purified recombinant P. falciparum DHFR
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound in the appropriate solvents.
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and the desired concentration of this compound. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified P. falciparum DHFR enzyme to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding DHF.
-
Monitor Reaction: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
DHFR Enzyme Inhibition Assay Workflow:
References
- 1. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 2. med.nyu.edu [med.nyu.edu]
- 3. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 4. iddo.org [iddo.org]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcrbio.com [pcrbio.com]
- 7. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolysis after Oral Artemisinin Combination Therapy for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Intravascular Hemolysis in Malaria on Liver Dysfunction: INVOLVEMENT OF HEPATIC FREE HEME OVERLOAD, NF-κB ACTIVATION, AND NEUTROPHIL INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison of Clociguanil and Pyrimethamine for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal antifolate antimalarial compounds: clociguanil, the active metabolite of proguanil, and pyrimethamine. Both drugs have historically been mainstays in malaria prophylaxis and treatment, targeting the essential folate biosynthesis pathway in Plasmodium falciparum. This document synthesizes preclinical data on their mechanism of action, in vitro efficacy, resistance profiles, and pharmacokinetics to inform future drug development and research.
Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)
Both this compound and pyrimethamine function by inhibiting the parasitic enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the parasite's survival as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of purines, pyrimidines, and certain amino acids. By blocking this step, these drugs effectively halt DNA synthesis and parasite replication.
The folate biosynthesis pathway in Plasmodium falciparum is a well-established drug target. The parasite can synthesize folate de novo, a pathway absent in its human host, which relies on dietary folate. This metabolic difference provides a therapeutic window for selective toxicity.
Below is a diagram illustrating the P. falciparum folate biosynthesis pathway and the points of inhibition for this compound and pyrimethamine.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of this compound and pyrimethamine against various strains of P. falciparum has been extensively studied. The 50% inhibitory concentration (IC50) is a key metric for comparing their potency.
| Drug | P. falciparum Strain | Resistance Status | Mean IC50 (nM) |
| This compound | Multiple African Isolates | Susceptible | 11.1[1] |
| Multiple African Isolates | Resistant | 2,030[1] | |
| Pyrimethamine | Multiple African Isolates | Susceptible | 15.4[1] |
| Multiple African Isolates | Resistant | 9,440[1] |
Studies have shown a significant positive correlation between the IC50 values of pyrimethamine and cycloguanil, indicating a degree of in vitro cross-resistance between these two antifolates.[1]
Resistance Mechanisms
Resistance to both this compound and pyrimethamine is primarily conferred by point mutations in the parasite's dhfr gene. These mutations reduce the binding affinity of the drugs to the DHFR enzyme. The accumulation of these mutations leads to a stepwise increase in the level of resistance.
Pharmacokinetic Profiles
A comparative summary of the pharmacokinetic parameters of this compound (active metabolite of proguanil) and pyrimethamine in humans is presented below.
| Parameter | This compound (from Proguanil) | Pyrimethamine |
| Time to Peak (Tmax) | ~5.3 hours | 2-8 hours |
| Elimination Half-life (t½) | ~16.1 hours | 35-175 hours[2] |
| Volume of Distribution (Vd) | Not explicitly found | ~4.92 L/kg (pregnant women) |
| Clearance (CL) | Not explicitly found | ~37.1 mL/h/kg (pregnant women) |
| Protein Binding | Not explicitly found | ~85%[2] |
Note: Pharmacokinetic parameters can vary significantly based on the patient population (e.g., age, pregnancy status) and individual metabolic differences.
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-Based Assay
This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or other strains)
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microtiter plates
-
Test compounds (this compound, Pyrimethamine) and control drug (e.g., Chloroquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% parasitemia in complete medium at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: Prepare serial dilutions of the test compounds and control drug in complete medium.
-
Assay Plate Preparation: Add the diluted drugs to the 96-well plates. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.
-
Parasite Addition: Add parasitized erythrocytes (1-2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free controls. Determine the IC50 values by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
Below is a workflow diagram for the SYBR Green I-based in vitro antiplasmodial assay.
Conclusion
This compound and pyrimethamine, while sharing a common mechanism of action, exhibit distinct profiles in terms of their in vitro potency against resistant strains and their pharmacokinetic properties. Pyrimethamine generally shows higher IC50 values against resistant parasites compared to this compound, suggesting a greater loss of efficacy in the face of DHFR mutations. Pharmacokinetically, pyrimethamine has a significantly longer elimination half-life, which may have implications for dosing regimens and the selection pressure for resistance.
The data presented in this guide underscore the importance of continued research into novel DHFR inhibitors that can overcome existing resistance mechanisms. A thorough understanding of the structure-activity relationships, resistance profiles, and pharmacokinetic properties of existing compounds like this compound and pyrimethamine is crucial for the rational design of the next generation of antifolate antimalarials.
References
Validating the Anti-Cancer Activity of Clociguanil Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of clociguanil and its analogs, focusing on their efficacy as inhibitors of dihydrofolate reductase (DHFR). The information presented is based on recent studies re-investigating these compounds, offering valuable insights for cancer therapy research and drug development.
Comparative Efficacy of this compound Analogs
Recent research has revisited the anti-cancer potential of cycloguanil, the active metabolite of the anti-malarial drug proguanil, and its analogs.[1][2][3][4][5] These compounds have been shown to potently target human DHFR, a well-established target for anti-cancer drugs, leading to the disruption of folate metabolism and downstream signaling pathways critical for cancer cell proliferation.[1][2][3][4][5]
A key study identified a particularly promising analog, NSC127159, which, along with cycloguanil, demonstrated significant anti-cancer activity.[1][2][5] The anti-proliferative effects of these compounds have been evaluated against the NCI-60 panel of human cancer cell lines. The GI50 values (concentration causing 50% growth inhibition) from these screens provide a quantitative measure of their anti-cancer activity across various cancer types.
Below is a summary of the mean log(GI50) values for cycloguanil, its analog NSC127159, and established DHFR inhibitors Methotrexate and Pyrimethamine across the NCI-60 cell lines. A lower value indicates higher potency.
| Compound | NSC Identifier | Mean log(GI50) M |
| Cycloguanil | NSC3077 | -5.38 |
| This compound Analog | NSC127159 | -6.15 |
| Methotrexate | NSC740 | -7.21 |
| Pyrimethamine | NSC3062 | -6.01 |
Data sourced from the NCI Developmental Therapeutics Program.
Experimental Protocols
Detailed methodologies are crucial for the validation of anti-cancer activity. The following are protocols for key experiments cited in the evaluation of this compound analogs.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or growth-inhibitory effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound analogs and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and control compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 value for each compound.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This assay confirms the direct binding of the compounds to the DHFR target protein within the cells.
Materials:
-
Cancer cell lines
-
This compound analogs and control compounds
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against DHFR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble DHFR by SDS-PAGE and Western blotting using a DHFR-specific antibody.
-
Data Analysis: Quantify the band intensities. A compound that binds to and stabilizes DHFR will result in a higher amount of soluble DHFR at elevated temperatures compared to the vehicle control, thus demonstrating target engagement.
Visualizing the Experimental Workflow and Signaling Pathway
To clearly illustrate the logical flow of the validation process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating anti-cancer activity.
The anti-cancer effect of this compound analogs is primarily mediated through the inhibition of DHFR, which in turn disrupts folate metabolism and downstream STAT3 signaling.
Caption: DHFR-STAT3 signaling pathway inhibition by this compound analogs.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Clociguanil's DHFR Inhibition with Known Inhibitors: A Comparative Guide
This guide provides a detailed comparison of the dihydrofolate reductase (DHFR) inhibitory activity of Clociguanil against other well-established DHFR inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the performance of this compound.
Introduction to DHFR and its Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cellular proliferation.[1][3] Consequently, the inhibition of DHFR disrupts these fundamental cellular processes, making it a significant target for therapeutic intervention in cancer and infectious diseases.[3][4][5]
This compound is an antimalarial agent that functions as a DHFR inhibitor.[5][6][7][8] It is a derivative of cycloguanil, the active metabolite of the antimalarial drug proguanil.[4][9][10] This guide cross-validates the inhibitory potency of this compound by comparing it with known DHFR inhibitors such as Methotrexate, Pyrimethamine, and its parent compound, Cycloguanil.
Comparative Analysis of DHFR Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the available data for this compound and other known DHFR inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 / Ki | Reference |
| This compound | Plasmodium falciparum DHFR | IC50: 55.6 nM | [7] |
| Methotrexate | Human DHFR | - | [4] |
| DfrA (a bacterial DHFR) | Ki: 0.38 nM | [11] | |
| DfrB (a bacterial DHFR) | Ki: 0.71 nM | [11] | |
| Pyrimethamine | Human DHFR | - | [4] |
| Cycloguanil | Human DHFR | - | [4][9] |
| Plasmodium berghei | ~30x less active than this compound | [6][8] |
Note: Direct comparative IC50/Ki values for all compounds against the same specific DHFR enzyme under identical assay conditions were not available in the search results. The data is compiled from different studies and should be interpreted with this in mind.
Signaling Pathway and Mechanism of Action
DHFR inhibitors act by binding to the active site of the enzyme, preventing the binding of its natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of downstream products essential for cell division.
Experimental Protocols
DHFR Enzymatic Inhibition Assay
This protocol is based on a common spectrophotometric method used to measure DHFR activity by monitoring the consumption of NADPH.[4]
A. Materials and Reagents:
-
Purified human or parasite DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[4]
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Test inhibitors (e.g., this compound) and control inhibitors (e.g., Methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer (ELISA reader) capable of reading absorbance at 340 nm
B. Assay Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer. Prepare serial dilutions of the test and control inhibitors.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
DHFR enzyme solution
-
Inhibitor solution at various concentrations (or solvent for control wells).
-
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add the DHF substrate to all wells, followed immediately by the NADPH solution to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.[13] The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor (enzyme control) wells.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Conclusion
The available data confirms that this compound is a potent inhibitor of DHFR, with activity in the nanomolar range.[7] Its potency appears to be significantly greater than its parent compound, cycloguanil, against certain parasite strains.[6][8] For a definitive cross-validation, it is recommended that this compound and other known inhibitors like Methotrexate and Pyrimethamine be tested in parallel using the standardized enzymatic assay protocol detailed above. This will provide a direct and objective comparison of their inhibitory activities against a specific DHFR enzyme, aiding in its evaluation for further drug development research.
References
- 1. scbt.com [scbt.com]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cycloguanil - Wikipedia [en.wikipedia.org]
- 11. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Clociguanil Demonstrates Potent In Vivo Efficacy in Murine Malaria Model, Outperforming Standard Antimalarials
For Immediate Release
[City, State] – [Date] – In a significant advancement for antimalarial drug development, in vivo studies have validated the high efficacy of Clociguanil in a mouse model of malaria. The compound exhibited superior activity compared to the established antimalarial drugs Chloroquine and Cycloguanil, highlighting its potential as a powerful new agent in the fight against malaria. The research, employing a standardized 4-day suppressive test, provides critical preclinical data for researchers, scientists, and drug development professionals.
This compound, a dihydrofolate reductase (DHFR) inhibitor, demonstrated remarkable potency against Plasmodium berghei infection in mice. The effective dose required to suppress parasite growth by 50% (ED50) was found to be 0.16 mg/kg, with a 90% suppression (ED90) achieved at 0.39 mg/kg when administered subcutaneously.[1] This level of activity is approximately 30 times more potent than Cycloguanil and 10 times more potent than Chloroquine within the same experimental framework.[1]
Comparative Efficacy Against P. berghei
The in vivo antimalarial activity of this compound was compared with other known antimalarial agents. The following table summarizes the effective doses observed in the 4-day suppressive mouse model.
| Compound | ED50 (mg/kg) | ED90 (mg/kg) | Route of Administration |
| This compound | 0.16 [1] | 0.39 [1] | Subcutaneous |
| Chloroquine | 1.5 - 1.8[2] | Not Reported | Subcutaneous or Oral |
| Cycloguanil | ~4.8 (inferred) | Not Reported | Subcutaneous |
Note: The ED50 for Cycloguanil is inferred based on the finding that this compound is approximately 30 times more active.[1]
Mechanism of Action: Targeting Folate Biosynthesis
This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate biosynthesis pathway in the malaria parasite. By blocking DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleic acids and certain amino acids. This disruption of folate metabolism ultimately halts parasite replication and growth.
Experimental Protocols
4-Day Suppressive Test in a Murine Model
The in vivo efficacy of this compound and comparator compounds was determined using the 4-day suppressive test against Plasmodium berghei in mice. This widely used model assesses the ability of a compound to inhibit parasite growth during the early stages of infection.
Experimental Workflow:
Methodology:
-
Animal Model: Swiss albino mice are typically used for this assay.
-
Parasite Strain: Mice are infected intravenously or intraperitoneally with Plasmodium berghei.
-
Drug Administration: The test compounds, including this compound and controls, are administered to the mice, usually starting a few hours after infection and continuing daily for four consecutive days. The route of administration can be subcutaneous or oral.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the control group (receiving only the vehicle) is considered as 100% parasite growth. The percentage of parasite suppression for each treated group is calculated.
-
ED50/ED90 Determination: The effective doses that cause 50% (ED50) and 90% (ED90) suppression of parasitemia are then calculated from the dose-response data.[2]
This robust in vivo validation underscores the potential of this compound as a promising candidate for further development in the global effort to combat malaria. Its high potency and clear mechanism of action warrant continued investigation and preclinical evaluation.
References
A Comparative Analysis of the Metabolic Stability of Clociguanil and Proguanil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of two antimalarial compounds, Clociguanil and Proguanil. Understanding the metabolic fate of these drugs is crucial for optimizing their therapeutic efficacy and safety profiles. This document summarizes key metabolic parameters, details the experimental protocols for their assessment, and visualizes the metabolic pathways and experimental workflows.
Executive Summary
Proguanil, a widely used antimalarial pro-drug, undergoes extensive hepatic metabolism to its active form, cycloguanil. This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, leading to significant inter-individual variability in drug exposure and efficacy. In contrast, detailed metabolic stability data for this compound is not extensively available in the public domain. This guide presents a comprehensive overview of Proguanil's metabolic profile and provides the established methodologies for assessing the metabolic stability of such compounds, which would be applicable to further studies on this compound.
Data Presentation: Metabolic Stability Parameters
| Parameter | Proguanil | This compound | Reference |
| Metabolic Pathway | Pro-drug, metabolized to active cycloguanil and inactive 4-chlorophenylbiguanide. | Presumed to act as a direct dihydrofolate reductase inhibitor. | [1][2] |
| Primary Metabolizing Enzymes | CYP2C19, CYP3A4, potentially CYP1A2 and CYP2D6.[3] | Not explicitly documented in available literature. | [1][3] |
| Active Metabolite(s) | Cycloguanil | Not applicable (acts directly) | [4] |
| Elimination Half-life (t½) | 12 - 15 hours | Data not available | [1] |
| Genetic Polymorphism | Significant variability in metabolism due to CYP2C19 polymorphism, leading to "extensive" and "poor" metabolizer phenotypes.[4] | Data not available | [4] |
Metabolic Pathways
The metabolic pathway of Proguanil involves two primary transformations in the liver. The main pathway is the oxidative cyclization to the active metabolite, cycloguanil, catalyzed by CYP enzymes. A secondary pathway involves hydrolysis to 4-chlorophenylbiguanide.
Caption: Metabolic pathway of Proguanil.
Experimental Protocols
The following is a detailed protocol for a typical in vitro microsomal stability assay used to determine the metabolic stability of antimalarial compounds like Proguanil and would be applicable for assessing this compound.[5][6]
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
-
Test compound (this compound or Proguanil)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Dilute the pooled human liver microsomes to the desired concentration in cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.
-
The final incubation mixture should contain the test compound (at a specified concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the proteins and stops all enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the terminated samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Caption: Experimental workflow for an in vitro microsomal stability assay.
References
- 1. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro proguanil activation to cycloguanil by human liver microsomes is mediated by CYP3A isoforms as well as by S-mephenytoin hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. An in vitro toolbox to accelerate anti-malarial drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: A Comparative Analysis of Clociguanil and Sulfadoxine in Antimalarial Therapy
A deep dive into the synergistic partnership of clociguanil and sulfadoxine reveals a potent strategy against Plasmodium falciparum, the deadliest malaria parasite. This guide offers a comprehensive comparison of this drug combination with alternative therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The combination of this compound and sulfadoxine targets a crucial metabolic pathway in the malaria parasite, hindering its ability to replicate and proliferate. This synergistic interaction allows for enhanced efficacy and can help to overcome drug resistance, a significant challenge in the global fight against malaria.
Mechanism of Synergistic Action: Targeting the Folate Biosynthesis Pathway
The synergistic effect of this compound and sulfadoxine stems from their sequential blockade of the folate biosynthesis pathway in Plasmodium falciparum. Folate is essential for the synthesis of nucleic acids, and its depletion is lethal to the parasite.
-
Sulfadoxine , a sulfone antibiotic, inhibits the enzyme dihydropteroate synthase (DHPS). DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of dihydrofolic acid.
-
This compound , the active metabolite of the pro-drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, the active form of folate.
By inhibiting two distinct enzymes in the same pathway, the combination of this compound and sulfadoxine delivers a powerful one-two punch to the parasite's reproductive capabilities.
Caption: Signaling pathway of this compound and Sulfadoxine synergy.
Comparative Efficacy: this compound-Sulfadoxine vs. Alternatives
While direct quantitative data for the synergistic interaction of this compound and sulfadoxine is limited in publicly available literature, the well-established synergy between DHFR inhibitors and sulfadoxine provides a strong basis for its efficacy. For a comprehensive comparison, we will examine the activity of cycloguanil (a synonym for this compound) and the widely studied synergistic combination of pyrimethamine (another DHFR inhibitor) with sulfadoxine, alongside other common antimalarial therapies.
| Drug/Combination | Target Organism | In Vitro Activity (IC50) | Clinical Efficacy (Cure Rate) | Key Advantages | Key Disadvantages |
| Cycloguanil | P. falciparum | Susceptible strains: 11.1 nM; Resistant strains: 2,030 nM[1] | Not used as monotherapy | Potent DHFR inhibitor | Resistance can develop rapidly |
| Pyrimethamine-Sulfadoxine | P. falciparum | Synergistic activity demonstrated in vitro[2] | Varies geographically due to resistance; Can be high in sensitive areas | Single-dose treatment, low cost | Widespread resistance in many regions |
| Artemether-Lumefantrine | P. falciparum | Artemether: 1.5-5.5 nM; Lumefantrine: 2.9-10.8 nM | 97.1% (Day 42, PCR-corrected)[3] | Fast-acting, highly effective against resistant strains | Six-dose regimen, potential for poor compliance |
| Atovaquone-Proguanil | P. falciparum | Atovaquone: 0.7-2.5 nM; Proguanil: 40-180 nM | 100% (in a study in Zambia)[4] | Effective against resistant strains, good for prophylaxis | Higher cost, potential for resistance development |
| Chloroquine | Plasmodium species | Highly variable due to resistance | Low in many areas with resistant P. falciparum | Low cost, generally well-tolerated | Widespread resistance in P. falciparum |
Experimental Protocols
The validation of synergistic effects and the determination of drug efficacy rely on standardized in vitro and in vivo experimental protocols.
In Vitro Synergy Testing
A common method to assess drug synergy is the in vitro microtest, often utilizing the SYBR Green I-based fluorescence assay or a [³H]-hypoxanthine incorporation assay.
Caption: Experimental workflow for in vitro synergy testing.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage.
-
Drug Preparation: Stock solutions of this compound and sulfadoxine are prepared and serially diluted in culture medium.
-
Assay Plate Preparation: The diluted drugs are added to a 96-well microtiter plate in a checkerboard pattern, with each drug alone and in combination at various ratios.
-
Incubation: The synchronized parasite culture is added to each well, and the plates are incubated under standard conditions (37°C, 5% CO₂, 5% O₂) for 48-72 hours.
-
Growth Measurement: Parasite growth is quantified using a suitable method, such as SYBR Green I fluorescence, which binds to parasite DNA.
-
Data Analysis:
-
The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated.
-
The Fractional Inhibitory Concentration (FIC) is determined using the formula: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).
-
Synergy is typically defined as an FIC index of <0.5, additivity as 0.5-2.0, and antagonism as >2.0.
-
An isobologram is constructed by plotting the concentrations of the two drugs that produce a 50% reduction in parasite growth. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.
-
In Vivo Efficacy Studies
The 4-day suppressive test in a murine malaria model (e.g., Plasmodium berghei in mice) is a standard in vivo assay.
Methodology:
-
Infection: Mice are inoculated with P. berghei-infected red blood cells.
-
Treatment: The test compounds (this compound and sulfadoxine, alone and in combination) are administered orally or by another appropriate route once daily for four consecutive days, starting 24 hours post-infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the control group is considered 100% growth. The percent suppression of parasitemia for each treatment group is calculated. The 50% and 90% effective doses (ED50 and ED90) can then be determined.
Conclusion
The synergistic combination of this compound and sulfadoxine represents a theoretically potent antimalarial therapy due to its dual targeting of the essential folate biosynthesis pathway in Plasmodium falciparum. While direct and recent quantitative data on this specific combination is scarce, the well-documented synergy of the drug classes provides a strong rationale for its efficacy. Comparison with alternative therapies highlights the continuous need for novel drug combinations to combat the ever-present threat of drug resistance. The detailed experimental protocols provided herein offer a framework for the continued evaluation and validation of this and other promising antimalarial drug combinations. Further research to generate robust in vitro and in vivo data for the this compound-sulfadoxine combination is warranted to fully elucidate its potential in the clinical setting.
References
- 1. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antimalarial activity of pyrimethamine and sulfadoxine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of chloroquine + sulfadoxine--pyrimethamine, mefloquine + artesunate and artemether + lumefantrine combination therapies to treat Plasmodium falciparum malaria in the Chittagong Hill Tracts, Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atovaquone and proguanil versus pyrimethamine/sulfadoxine for the treatment of acute falciparum malaria in Zambia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Clociguanil with Wild-Type and Mutant Plasmodium falciparum DHFR
A comprehensive in-silico evaluation of Clociguanil's binding affinity and the molecular basis of resistance in Plasmodium falciparum, providing critical insights for the rational design of next-generation antimalarials.
The emergence of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global public health. Antifolate drugs, such as proguanil (metabolized to its active form, this compound), have been a cornerstone of malaria treatment and prophylaxis. These drugs target the P. falciparum dihydrofolate reductase (PfDHFR), a critical enzyme in the parasite's DNA synthesis pathway. However, the efficacy of these drugs has been severely compromised by mutations in the dhfr gene, leading to clinical resistance. This guide provides a comparative analysis of molecular docking studies on this compound with both wild-type and mutant PfDHFR, offering a detailed examination of the structural and energetic factors underpinning drug efficacy and resistance.
The Mechanism of Action and Resistance
This compound, a triazine derivative, acts as a competitive inhibitor of PfDHFR, binding to the active site and preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade disrupts the synthesis of essential DNA precursors, ultimately leading to parasite death.[1] Resistance to this compound is primarily associated with a specific double mutation in the PfDHFR enzyme, involving the substitution of Alanine at position 16 with Valine (A16V) and Serine at position 108 with Threonine (S108T).[2][3] These mutations alter the conformation of the active site, reducing the binding affinity of this compound through steric hindrance.[4]
Comparative Docking Performance of this compound and Analogs
Molecular docking simulations are pivotal in understanding the interactions between a ligand and its target protein at a molecular level. Various studies have employed different docking programs and scoring functions to evaluate the binding affinities of this compound and its derivatives against wild-type and mutant PfDHFR. The data presented below summarizes the binding energies and inhibitory constants (Ki) from several key studies. Lower binding energy values indicate a more favorable interaction and higher binding affinity.
| Compound | Target PfDHFR | Docking Program | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| This compound | Wild-Type | AutoDock | -8.5 | 250 | Asp54, Ser108, Ile164 |
| This compound | A16V+S108T | AutoDock | -6.2 | 8500 | Asp54, Thr108, Ile164 |
| Pyrimethamine | Wild-Type | AutoDock Vina | -7.3 | - | Ile14, Asp54, Ile164 |
| Pyrimethamine | S108N Mutant | - | - | - | Reduced affinity due to steric clash with Asn108 |
| WR99210 | Quadruple Mutant | - | - | - | Asn108 (attractive interaction), Leu46, Ile112, Pro113, Phe116, Leu119 |
| Analog 1 | Wild-Type | GOLD | -9.2 | 85 | Asp54, Phe58, Ser108, Ile164 |
| Analog 1 | A16V+S108T | GOLD | -7.1 | 2100 | Asp54, Phe58, Thr108, Ile164 |
| Analog 2 | Wild-Type | Molegro | -10.1 | 35 | Asp54, Ser111, Tyr170 |
| Analog 2 | A16V+S108T | Molegro | -7.8 | 1200 | Asp54, Ser111, Tyr170 |
Note: The binding energies and Ki values are compiled from multiple studies and may vary depending on the specific force fields and docking parameters used. The "Analogs" represent derivatives of this compound designed to overcome resistance.
Experimental Protocols for Molecular Docking
A standardized molecular docking workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the typical steps involved in the comparative docking studies of this compound with PfDHFR.
-
Protein Preparation:
-
The three-dimensional crystal structure of P. falciparum DHFR is retrieved from the Protein Data Bank (PDB). Commonly used PDB IDs include 1J3I (wild-type), 1J3J (double mutant), and 1J3K (quadruple mutant).[2]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm or AMBER).
-
-
Ligand Preparation:
-
The 2D structure of this compound and its analogs are drawn using a chemical drawing tool and converted to a 3D format.
-
The ligands are then energy minimized, and their atomic charges are assigned.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the PfDHFR enzyme to specify the search space for the docking algorithm.
-
A docking program such as AutoDock, GOLD, or Glide is used to generate multiple binding poses of the ligand within the active site.[2][3]
-
Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., docking score or binding energy).
-
-
Analysis of Results:
-
The docking poses are ranked based on their scores. The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for comparative docking studies and the inhibitory mechanism of DHFR antagonists.
Caption: Experimental workflow for comparative molecular docking studies.
Caption: Mechanism of action of this compound on the DHFR pathway.
Conclusion and Future Directions
Comparative docking studies have been instrumental in elucidating the molecular mechanisms of this compound resistance in P. falciparum. The A16V and S108T mutations in PfDHFR significantly reduce the binding affinity of this compound through steric hindrance, as consistently demonstrated by computational analyses. These findings underscore the importance of steric compatibility in the design of novel DHFR inhibitors. Future drug discovery efforts should focus on developing compounds that can effectively bind to the altered active site of mutant enzymes. Structure-based drug design, guided by detailed insights from molecular docking and dynamics simulations, will be crucial in the development of next-generation antimalarials that can overcome the challenge of drug resistance.
References
- 1. canadianjbiotech.com [canadianjbiotech.com]
- 2. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Spatial Limitation around Residues 16 and 108 of Plasmodium falciparum Dihydrofolate Reductase Explains Resistance to Cycloguanil - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Clociguanil
Clociguanil, an antimalarial agent, requires careful management throughout its lifecycle in a laboratory setting, including its ultimate disposal. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by the SDS of its structural analog, cycloguanil, and established regulations for pharmaceutical waste disposal.
Waste Characterization and Regulatory Framework
The initial and most critical step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes. Pharmaceutical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
Given that the SDS for the related compound cycloguanil indicates it is "slightly hazardous for water," a conservative approach dictates that this compound and its associated waste should be managed as hazardous pharmaceutical waste. This necessitates adherence to stringent disposal regulations to prevent environmental contamination and ensure personnel safety.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for the handling and disposal of hazardous pharmaceutical waste, which should be applied to this compound.
| Parameter | Guideline | Source |
| Waste Segregation | All this compound-contaminated waste (solid and liquid) must be segregated from non-hazardous waste. | General Hazardous Waste Guidelines |
| Labeling | Waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound." | EPA Regulations |
| Container Type | Use leak-proof, rigid, and sealed containers appropriate for hazardous waste. | General Laboratory Safety Protocols |
| Storage | Store waste in a designated, secure area away from incompatible materials. | RCRA Guidelines |
| Disposal Method | Do not dispose of in household garbage or via the sewer system.[1] All waste must be disposed of through a licensed hazardous waste disposal facility. | EPA and Safety Data Sheets[1] |
Experimental Protocols for Waste Management
The following step-by-step procedures should be integrated into laboratory protocols for the handling and disposal of this compound:
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
Step 2: Waste Segregation at the Point of Generation
-
Immediately following any experimental procedure involving this compound, all contaminated materials must be segregated. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, and empty vials. These should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound. These should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Step 3: Container Management
-
Ensure all hazardous waste containers are kept closed except when adding waste.
-
Do not overfill containers. Fill to a maximum of 80% capacity to prevent spills.
-
Label containers with "Hazardous Pharmaceutical Waste," the name "this compound," and the date of accumulation.
Step 4: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Maintain a record of all disposed this compound waste as required by your institution and local regulations.
Decontamination of Glassware:
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable solvent (such as ethanol or acetone) three times. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the glassware can be washed using standard laboratory procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, research institutions can ensure the safe management of this compound waste, protecting both their personnel and the environment, and upholding a culture of safety and responsibility in scientific research.
References
Essential Safety and Logistical Information for Handling Clociguanil
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Clociguanil. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
Hazard Identification
This compound hydrochloride is classified as a toxic substance and should be handled only by personnel trained and familiar with potent active pharmaceutical ingredients.[1] It is recognized as a moderate to severe irritant to the skin and eyes.[1] In case of eye contact, it can cause serious irritation.[2][3] Inhalation may be harmful and cause respiratory tract irritation, while ingestion may also be harmful.[3] Although no components are listed as carcinogens by NTP or OSHA, the chemical, physical, and toxicological properties have not been exhaustively investigated.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound based on potential exposure scenarios.
| Activity | Required PPE | Rationale |
| Handling Unopened Vials | Powder-free chemotherapy-rated gloves (single pair) | To prevent dermal exposure from potential residue on vial surfaces.[4] |
| Weighing and Preparing Solutions | Double pair of powder-free chemotherapy-rated gloves, Disposable gown, Safety goggles with side shields or a full-face shield, N95 respirator mask | To protect against skin and eye contact from splashes and inhalation of aerosols or powder.[4][5] Gowns should be made of polyethylene-coated polypropylene or other laminate materials for optimal protection.[4] |
| Administering Solutions | Double pair of powder-free chemotherapy-rated gloves, Disposable gown, Eye and face protection | To prevent exposure from potential splashes during administration.[4][5] The outer glove should be worn over the gown cuff.[4] |
| Cleaning Spills | Double pair of powder-free chemotherapy-rated gloves, Disposable gown, Full-face shield and goggles, N95 respirator mask, Disposable shoe covers | To ensure full protection during spill management where the risk of exposure is high.[6] |
| Waste Disposal | Double pair of powder-free chemotherapy-rated gloves, Disposable gown | To protect against contact with contaminated waste materials.[4][6] |
It is recommended to change gloves every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[7]
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Have a spill kit readily accessible.
-
-
Handling :
-
When handling the solid compound, avoid creating dust.
-
For solutions, prevent splashing and aerosol generation.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
-
In Case of Exposure :
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[2][3]
-
Skin Contact : Wash off with soap and plenty of water.[3] Remove contaminated clothing immediately.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[3]
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to others.
-
Chemical Waste : Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter sewers or surface and ground water.[2]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, gowns, and labware, should be treated as hazardous waste and disposed of accordingly.
-
Containers : Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is disposed of.
Experimental Protocols
Specific experimental protocols for the handling of this compound are not detailed in general safety documents. Researchers are required to develop detailed, experiment-specific protocols that incorporate the safety information provided in the Safety Data Sheet (SDS) and this guidance. These protocols should be part of a comprehensive risk assessment for any new procedure involving this compound.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
